1-(3-Fluorophenyl)-2-phenylethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLTCUBFAFEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374638 | |
| Record name | 3'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40281-50-3 | |
| Record name | 3'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Fluorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of 1-(3-Fluorophenyl)-2-phenylethanone. The information herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Identity and Physicochemical Properties
This compound, also known as 3'-Fluoro-2-phenylacetophenone, is an aromatic ketone with the chemical formula C₁₄H₁₁FO.[1] Its structure features a phenyl group and a 3-fluorophenyl group attached to an ethanone backbone.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 40281-50-3 | [1] |
| Molecular Formula | C₁₄H₁₁FO | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a suitable acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.
General Reaction Scheme
A common approach involves the acylation of fluorobenzene with phenylacetyl chloride.
References
An In-depth Technical Guide on the Spectral Analysis of 3'-Fluoro-2-phenylacetophenone and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral characteristics of 3'-Fluoro-2-phenylacetophenone. Despite a comprehensive search, specific experimental spectral data (NMR, IR, MS) for 3'-Fluoro-2-phenylacetophenone (CAS: 40281-50-3) is not publicly available in the referenced literature. However, to provide valuable context for researchers, this document presents a detailed analysis of closely related compounds and outlines the standard experimental protocols for acquiring such data.
Introduction to 3'-Fluoro-2-phenylacetophenone
3'-Fluoro-2-phenylacetophenone, also known as 1-(3-fluorophenyl)-2-phenylethanone, is an aromatic ketone.[1] Its chemical structure consists of a phenyl group and a 3-fluorophenyl group bonded to a central carbonyl moiety. This compound and its derivatives are of interest in medicinal chemistry and materials science.
Chemical Properties: [2]
-
Molecular Formula: C₁₄H₁₁FO
-
Molecular Weight: 214.24 g/mol [1]
-
Appearance: Liquid, Oil[2]
-
Purity: Typically around 97.0%[2]
Spectral Data of Related Compounds
In the absence of specific data for 3'-Fluoro-2-phenylacetophenone, the following tables summarize the spectral information for structurally similar compounds: 3'-Fluoroacetophenone and 2-Phenylacetophenone. This information can serve as a useful reference for predicting the spectral features of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3'-Fluoroacetophenone | CDCl₃ | 7.88-7.84 (m, 1H), 7.53-7.47 (m, 1H), 7.22-7.17 (m, 1H), 2.62 (s, 3H) |
| 2-Phenylacetophenone | CDCl₃ | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.32-7.20 (m, 5H), 4.25 (s, 2H) |
¹³C NMR Spectral Data of Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3'-Fluoroacetophenone | CDCl₃ | 196.4 (d, J=2.4 Hz), 162.8 (d, J=248.1 Hz), 139.5 (d, J=6.2 Hz), 130.3 (d, J=7.5 Hz), 124.2 (d, J=2.8 Hz), 120.9 (d, J=21.4 Hz), 114.9 (d, J=22.3 Hz), 26.7 |
| 2-Phenylacetophenone | CDCl₃ | 197.8, 137.0, 134.9, 133.2, 129.5, 128.7, 128.6, 128.5, 126.9, 45.6 |
Infrared (IR) Spectroscopy
Key IR Absorption Bands of Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 3'-Fluoroacetophenone | C=O (stretch) | ~1688 |
| C-F (stretch) | ~1250 | |
| Aromatic C-H (stretch) | ~3070 | |
| 2-Phenylacetophenone | C=O (stretch) | ~1685 |
| Aromatic C-H (stretch) | ~3060, 3030 | |
| Aliphatic C-H (stretch) | ~2925 |
Mass Spectrometry (MS)
Mass Spectrometry Data of Related Compounds
| Compound | Ionization Method | Key m/z values |
| 3'-Fluoroacetophenone | GC-MS (EI) | 138 (M+), 123, 95, 75 |
| 2-Phenylacetophenone | EI | 214 (M+), 105, 91, 77 |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like 3'-Fluoro-2-phenylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared spectrometer.
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal or between two KBr plates.[4]
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-F, C-H bonds).[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a molecular ion (M⁺).[7]
-
Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged species.[8]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
-
The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
While direct experimental spectral data for 3'-Fluoro-2-phenylacetophenone remains elusive in the public domain, this guide provides a robust framework for researchers. By understanding the spectral characteristics of closely related analogs and employing the standardized experimental protocols detailed herein, scientists can effectively predict, acquire, and interpret the necessary data for their research and development endeavors. The provided workflow offers a clear and logical path for the structural elucidation of this and other novel organic compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: A C14H11FO Ketone Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C14H11FO represents a multitude of structural isomers, each with unique chemical and physical properties. This guide focuses on a prominent and biologically relevant isomer: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one . This compound belongs to the chalcone family, a class of bi-aromatic ketones characterized by an α,β-unsaturated carbonyl system. Fluorinated chalcones, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, characterization, and biological significance of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, serving as a technical resource for researchers in drug discovery and development.
Chemical Structure and IUPAC Nomenclature
The systematic IUPAC name for the selected C14H11FO ketone isomer is (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one . The "(E)" designation specifies the stereochemistry at the carbon-carbon double bond as having the substituents on opposite sides (trans). The structure consists of a 4-fluorophenyl group attached to the carbonyl carbon and a phenyl group attached to the β-carbon of the enone system.
Synthesis and Experimental Protocols
The synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4'-Fluoroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium hydroxide (e.g., 10-20% in water or ethanol) is prepared and cooled in an ice bath.
-
Equimolar amounts of 4'-fluoroacetophenone and benzaldehyde are dissolved in ethanol or methanol.
-
The cooled sodium hydroxide solution is added dropwise to the stirred solution of the ketone and aldehyde.
-
The reaction mixture is stirred at room temperature for a specified period (typically 2-4 hours), during which a precipitate usually forms.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to neutralize the excess base.
-
The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Physicochemical and Spectroscopic Data
The following table summarizes typical quantitative data for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. Note that specific values may vary slightly depending on the experimental conditions and purity of the sample.
| Property | Value |
| Molecular Formula | C14H11FO |
| Molecular Weight | 226.24 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 95-98 °C |
| Solubility | Soluble in acetone, chloroform, DMSO |
| ¹H NMR (CDCl₃, δ ppm) | 7.95-8.05 (m, 2H), 7.60-7.70 (m, 2H), 7.40-7.50 (m, 4H), 7.10-7.20 (t, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 189.0, 165.5 (d), 145.0, 135.0, 131.0 (d), 130.5, 129.0, 128.5, 122.0, 115.5 (d) |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1595 (C=C stretch), ~1220 (C-F stretch) |
Biological Activity and Signaling Pathways
Fluorinated chalcones are known to interact with various biological targets, leading to a range of pharmacological effects. The biological activities of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and related compounds are often attributed to their ability to modulate inflammatory and cell survival signaling pathways.
Anti-inflammatory Activity
One of the key mechanisms underlying the anti-inflammatory effects of chalcones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by the C14H11FO ketone.
Anticancer Activity
The anticancer properties of chalcones are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through both intrinsic and extrinsic apoptotic pathways. (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and its analogs have been shown to modulate the expression of key apoptotic proteins.
Conclusion
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one is a well-defined and synthetically accessible isomer of the molecular formula C14H11FO. Its chalcone scaffold makes it a molecule of significant interest in medicinal chemistry, with demonstrated potential for anti-inflammatory and anticancer applications. The detailed synthetic protocols, characterization data, and insights into its biological mechanisms of action provided in this guide are intended to facilitate further research and development of this and related compounds as potential therapeutic agents. The continued exploration of fluorinated chalcones holds promise for the discovery of novel drugs with improved efficacy and safety profiles.
A Technical Guide to 1-(3-Fluorophenyl)-2-phenylethanone: Commercial Availability, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)-2-phenylethanone, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, outlines key synthetic protocols, and explores its relevance in the development of novel therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key synthetic and biological pathways.
Core Compound Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3'-Fluoro-2-phenylacetophenone |
| CAS Number | 40281-50-3 |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Appearance | Solid |
| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere |
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes offerings from prominent vendors, highlighting available quantities, purity levels, and supplier information. Pricing is often available upon request from the respective suppliers.
| Supplier | Purity | Available Quantities |
| Pharmaffiliates [1] | High Purity | Available upon request |
| CymitQuimica | >97% | 5g, 10g, 25g, 100g, 500g |
| Guidechem (Sino-Biochemical) | 96%, 98%, 99% | Grams to Kilograms to Metric Tons |
| Sigma-Aldrich (BLD Pharmatech) | 95% | Available upon request |
Synthetic Protocols
The synthesis of this compound can be achieved through multiple routes. Two common methods are detailed below: a two-step oxidation of a secondary alcohol and a direct Friedel-Crafts acylation.
Two-Step Synthesis via Oxidation
This method involves the initial formation of an alcohol intermediate, 1-(3-fluorophenyl)-2-phenylethanol, followed by its oxidation to the desired ketone.
Experimental Protocol:
Step 1: Synthesis of 1-(3-fluorophenyl)-2-phenylethanol
-
To a mixture of deionized water (200 mL), add cadmium chloride monohydrate (8.55 g, 42.46 mmol), indium chloride (0.89 g, 4.02 mmol), benzyl chloride (10.3 g, 80.1 mmol), and zinc dust (5.25 g, 80.3 mmol).
-
To this suspension, add 3-fluorobenzaldehyde (5 g, 40.3 mmol).
-
Stir the reaction mixture vigorously at room temperature for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 15 minutes.
-
Filter the mixture and wash the solid residue with an additional portion of ethyl acetate (20 mL).
-
The combined organic phases contain the desired alcohol intermediate.
Step 2: Oxidation to this compound
-
Prepare Jones reagent by dissolving chromium trioxide (26.72 g) in concentrated sulfuric acid (23 mL) and carefully diluting with distilled water to a final volume of 100 mL.
-
Dissolve the crude 1-(3-fluorophenyl)-2-phenylethanol from the previous step in acetone.
-
Cool the acetone solution in an ice bath and add the Jones reagent dropwise with stirring until an orange-brown color persists.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by the addition of isopropanol until a green color is observed.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Friedel-Crafts Acylation
A more direct approach is the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and dry fluorobenzene (5 equivalents, serving as both reactant and solvent).
-
Cool the mixture in an ice bath with stirring.
-
Add phenylacetyl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
References
In-depth Technical Guide on the Safety Data for 1-(3-Fluorophenyl)-2-phenylethanone
Chemical Identification and Physical Properties
1-(3-Fluorophenyl)-2-phenylethanone, also known as 3'-Fluoro-2-phenylacetophenone, is an organic compound with the molecular formula C14H11FO.[1][2] It is a derivative of acetophenone and finds use in chemical synthesis. The available physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40281-50-3 | [1] |
| Molecular Formula | C14H11FO | [1][2] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | Not Available | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Shipping Conditions | Ambient | [1] |
Hazard Identification and GHS Classification (Based on a Related Isomer)
Crucial Note: The following GHS classification and hazard statements are for the related isomer, 1-(4-Fluorophenyl)-2-phenylethanone (CAS 347-84-2) , as detailed information for the 3-fluoro isomer is not available.[3] This information should be treated as indicative of potential hazards and not as a direct safety assessment of this compound.
GHS Classification:
-
Skin irritation (Category 2)[3]
-
Serious eye irritation (Category 2A)[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]
Pictogram:
-
Exclamation Mark
Signal Word:
-
Warning
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (General):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols (General Methodologies)
Specific experimental protocols for determining the safety profile of this compound are not available. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for chemical safety testing. Below are general methodologies for key toxicological endpoints.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential for a substance to cause irritation or corrosion to the skin.[6]
Methodology:
-
Test Animal: Healthy young adult albino rabbits are typically used.[7]
-
Preparation: The day before the test, the fur on the animal's back is clipped.
-
Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a small area of the clipped skin. The area is then covered with a gauze patch.
-
Exposure: The patch is left in place for a specified period, usually 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at regular intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scale).[7]
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Test Animal: Typically rats or mice of a specific strain are used.
-
Dosage: A single dose of the substance is administered to the animals via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: The test is conducted in a stepwise manner. The outcome of testing at one dose level determines the next step.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.
Visualizations
General Hazard Communication Workflow
Caption: General workflow for hazard communication and safe handling.
Personal Protective Equipment (PPE) for Handling Chemical Substances
Caption: Recommended Personal Protective Equipment for handling chemical substances.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-(4-Fluorophenyl)-2-phenylethan-1-one | C14H11FO | CID 318235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. daikinchemicals.com [daikinchemicals.com]
An In-depth Technical Guide to Fluorinated Ketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated ketones, in particular, have emerged as versatile building blocks and potent bioactive molecules. Their unique physicochemical properties, stemming from the high electronegativity and small size of the fluorine atom, impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring protons. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated ketones in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Concepts and Properties
Fluorine's presence dramatically influences the chemical reactivity of the ketone moiety. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in their biological applications, such as enzyme inhibition.[1][2] For instance, peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases due to the formation of a stable hemiacetal or hemiketal with the active site serine or cysteine residue.[3][4][5]
Synthetic Methodologies for Fluorinated Ketones
The synthesis of fluorinated ketones can be broadly categorized into several key strategies, each with its own advantages and substrate scope.
Electrophilic Fluorination
Electrophilic fluorination is a widely used method for the direct introduction of a fluorine atom at the α-position of a ketone. This is typically achieved by reacting an enol or enolate equivalent with an electrophilic fluorine source.
Key Reagents: The most common electrophilic fluorinating reagent is N-fluorobenzenesulfonimide (NFSI), and another popular choice is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[6][7]
Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor™
A representative procedure for the enantioselective fluorination of a β-ketoester is as follows:
-
To a solution of the β-ketoester (0.5 mmol) in a suitable solvent such as chloroform (1 mL), add the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) and a co-catalyst if required (e.g., L-leucine, 20 mol%).[8]
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).[8]
-
Add Selectfluor™ (1.2 equivalents) portion-wise to the stirred solution.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain the desired α-fluorinated β-ketoester.[9]
Quantitative Data for Electrophilic Fluorination:
| Substrate | Catalyst System | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | QN-NH | Selectfluor | CHCl | -20 | 85 | 92 | [8] |
| tert-Butyl 2-oxocyclopentanecarboxylate | Pd-complex (1a) | NFSI | THF | rt | 72 | 79 | [10] |
| Diethyl 2-oxocyclohexanecarboxylate | β,β-diaryl serine | Selectfluor | THF | 40 | 95 | 94 | [9] |
Nucleophilic Fluorination
Nucleophilic fluorination involves the reaction of an α-leaving group with a nucleophilic fluoride source. This method is complementary to electrophilic fluorination.
Key Reagents: Common nucleophilic fluoride sources include cesium fluoride (CsF), potassium fluoride (KF), and tetra-n-butylammonium fluoride (TBAF).[11][12]
Experimental Protocol: Nucleophilic α-Fluorination of a Ketone using CsF
A general procedure for the nucleophilic fluorination of an α-substituted ketone is as follows:
-
In a glovebox or under an inert atmosphere, combine the α-chloro-β-keto ester (1.0 equiv), CsF (2.0 equiv), and 18-crown-6 (2.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile).[13]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the α-fluoro-β-keto ester.[13]
Quantitative Data for Nucleophilic Fluorination:
| Substrate | Fluoride Source | Additive | Solvent | Temp (°C) | Yield (%) | Stereochemistry | Reference |
| α-chloro-β-keto ester | CsF | 18-crown-6 | MeCN | rt | 91 | Complete Inversion | [13] |
| α-bromo ketone | KF | Phase-transfer catalyst | MeCN | 80 | 85 | - | [11] |
Synthesis of Trifluoromethyl Ketones
Trifluoromethyl ketones are a particularly important class of fluorinated ketones due to the unique properties conferred by the CF3 group. Several methods have been developed for their synthesis.
From Carboxylic Acids and Esters:
A straightforward approach involves the trifluoromethylation of carboxylic acids or their ester derivatives.
Experimental Protocol: Trifluoromethylation of a Methyl Ester using Fluoroform
A procedure for the synthesis of trifluoromethyl ketones from methyl esters is as follows:[14][15][16][17]
-
To a solution of the methyl ester (1.0 equiv) in triglyme, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv) at -40 °C under an inert atmosphere.[15][16][17]
-
Introduce fluoroform (HCF
3) gas (1.1 equiv) into the reaction mixture.[17] -
Stir the reaction at -40 °C for the specified time (e.g., 4 hours).[15]
-
Quench the reaction with 1M aqueous HCl and extract the product with dichloromethane.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[15]
Quantitative Data for Trifluoromethylation of Esters:
| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 2-naphthoate | HCF | Triglyme | -40 | 75 | [17] |
| Methyl 4-chlorobenzoate | HCF | Triglyme | -40 | 85 | [17] |
| Methyl 4-bromobenzoate | HCF | Triglyme | -40 | 82 | [17] |
From Carboxylic Acids:
A metal-free approach for the synthesis of trifluoromethyl ketones from carboxylic acids has also been developed.[18][19]
Experimental Protocol: Fluoroarene-Mediated Trifluoromethylation of Carboxylic Acids
-
To a solution of the carboxylic acid (1.0 equiv) and a fluoroarene (e.g., hexafluorobenzene) in a suitable solvent, add a trifluoromethyl source (e.g., TMSCF
3).[19] -
The reaction is typically carried out under mild conditions.
-
Work-up involves standard aqueous extraction and purification by chromatography.
Applications in Drug Development: Enzyme Inhibition
As mentioned, a primary application of fluorinated ketones is in the design of enzyme inhibitors, particularly for proteases.
Mechanism of Serine Protease Inhibition
Peptidyl fluoromethyl ketones act as transition-state analogue inhibitors of serine proteases. The electrophilic carbonyl carbon of the fluorinated ketone is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser-195 in chymotrypsin). This forms a stable, covalent tetrahedral intermediate, a hemiketal, which mimics the transition state of peptide bond hydrolysis.[3][4] The stability of this adduct is enhanced by the electron-withdrawing fluorine atoms.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 12. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 18. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of Fluorophenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophenyl ethanones, a class of aromatic ketones, represent a cornerstone in the edifice of modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring of the ethanone scaffold imbues these molecules with unique physicochemical properties, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the three main positional isomers: 2-fluorophenyl ethanone, 3-fluorophenyl ethanone, and 4-fluorophenyl ethanone. It further delves into their significance in modulating key signaling pathways and outlines detailed experimental protocols for their synthesis and biological evaluation.
Historical Discovery and Synthesis
The journey of fluorophenyl ethanones is intrinsically linked to the broader history of organofluorine chemistry. Early methods for the introduction of fluorine into aromatic systems were often harsh and low-yielding. However, the development of key reactions like the Balz-Schiemann and Friedel-Crafts reactions paved the way for the synthesis of a wide array of fluorinated aromatic compounds, including the fluorophenyl ethanones.
The Balz-Schiemann reaction , named after German chemists Günther Schiemann and Günther Balz, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate to yield the corresponding aryl fluoride. This reaction was a significant breakthrough in aromatic fluorination.
The Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877, provided a direct method to introduce an acyl group onto an aromatic ring.[1] This reaction, when applied to fluorobenzene, became a primary route for the synthesis of fluorophenyl ethanones. One common method for the synthesis of 2'-Fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene.[2]
While the exact date of the first synthesis of each isomer is not definitively documented in a single source, their preparation became feasible with the advent of these foundational reactions in organic chemistry. For instance, the synthesis of 2'-fluoroacetophenone was first reported in the early 20th century during broader investigations into fluorinated aromatic compounds.[2]
Synthetic Methodologies
A variety of synthetic routes have been developed for the preparation of fluorophenyl ethanones, each with its own advantages and limitations. The choice of method often depends on the desired isomer, available starting materials, and scalability.
Friedel-Crafts Acylation
Friedel-Crafts acylation remains a widely used method for the synthesis of 2- and 4-fluorophenyl ethanone. This electrophilic aromatic substitution reaction typically involves the reaction of fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction generally yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.
General Reaction Scheme:
Grignard Reaction
The Grignard reaction provides a versatile route for the synthesis of all three isomers, particularly for the preparation of 3-fluorophenyl ethanone, which is not directly accessible via Friedel-Crafts acylation of fluorobenzene. This method involves the reaction of a fluorophenylmagnesium halide (a Grignard reagent) with an acetylating agent like acetyl chloride or acetic anhydride. A method for synthesizing 3',5'-dichloro-2,2,2-trifluoro acetophenone derivatives involves preparing a Grignard reagent from a 1-bromo-3,5-dichloro-4-substituted compound.[3]
General Reaction Scheme:
Other Synthetic Methods
Other methods for the synthesis of fluorophenyl ethanones include:
-
From Fluorobenzonitriles: Reaction of fluorobenzonitriles with organometallic reagents like methylmagnesium bromide.
-
Oxidation of Fluoro-substituted Ethylbenzenes: Oxidation of the corresponding ethylbenzene derivatives.
-
From Fluorobenzoic Acids: Conversion of fluorobenzoic acids to the corresponding acid chlorides followed by reaction with organocadmium or organocuprate reagents.
Data Presentation: Physical and Spectroscopic Properties
The physical and spectroscopic properties of the fluorophenyl ethanone isomers are crucial for their characterization and application. The position of the fluorine atom significantly influences these properties.
| Property | 2-Fluorophenyl Ethanone | 3-Fluorophenyl Ethanone | 4-Fluorophenyl Ethanone |
| CAS Number | 445-27-2 | 455-36-7[4] | 403-42-9[3] |
| Molecular Formula | C₈H₇FO | C₈H₇FO[4] | C₈H₇FO[3] |
| Molecular Weight | 138.14 g/mol [5] | 138.14 g/mol [4] | 138.14 g/mol [3] |
| Appearance | Colorless to pale yellow crystalline solid or liquid[2] | Liquid[4] | Clear colorless to slightly yellow liquid[3] |
| Melting Point | 26-27 °C[2] | - | 4 °C |
| Boiling Point | 187-189 °C[2] | 81 °C/9 mmHg[1] | 196 °C[6] |
| Density | 1.137 g/mL at 20 °C | 1.126 g/mL at 25 °C[1] | 1.138 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.507 | 1.509[1] | 1.511[6] |
| Spectroscopic Data | 2-Fluorophenyl Ethanone | 3-Fluorophenyl Ethanone | 4-Fluorophenyl Ethanone |
| ¹H NMR (CDCl₃, ppm) | δ 7.88 (ddd, J = 8.0, 8.0, 2.0 Hz, 1H), 7.55–7.50 (m, 1H), 7.23 (ddd, J = 8.0, 8.0, 0.8 Hz, 1H), 7.14 (ddd, J = 11.6, 7.2, 0.8 Hz, 1H), 2.65 (d, J = 5.0 Hz, 3H)[7] | δ 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H)[8] | δ 2.58 (s, 3H), 7.13 (t, J = 8.8 Hz, 2H), 7.97-8.00 (q, 2H)[8] |
| ¹³C NMR (CDCl₃, ppm) | δ 196.4, 162.5 (d, J=254 Hz), 134.0 (d, J=9 Hz), 130.5, 124.5 (d, J=4 Hz), 124.3 (d, J=12 Hz), 116.8 (d, J=22 Hz), 26.5 (d, J=5 Hz). A study revealed that 2′-fluoro-substituted acetophenone derivatives in solutions form exclusively s-trans conformers by analyzing their NMR spectra focused on the TS-couplings.[7] | δ 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6[8] | δ 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 184.7, 186.8, 196.4[8] |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1220 (C-F stretch) | ~1685 (C=O stretch), ~1230 (C-F stretch) | ~1680 (C=O stretch), ~1225 (C-F stretch) |
| Mass Spectrum (m/z) | 138 (M+), 123, 95 | 138 (M+), 123, 95 | 138 (M+), 123, 95 |
Experimental Protocols
Synthesis of 4-Fluorophenyl Ethanone via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Suspend anhydrous AlCl₃ in CH₂Cl₂ in the flask and cool the mixture in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add fluorobenzene dropwise to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 4-fluorophenyl ethanone.
Synthesis of 3-Fluorophenyl Ethanone via Grignard Reaction
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Acetyl chloride
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add a small crystal of iodine to the flask.
-
Dissolve 3-bromofluorobenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Dissolve acetyl chloride in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-fluorophenyl ethanone.
Biological Significance and Signaling Pathways
The introduction of fluorine into the phenyl ethanone scaffold has proven to be a highly effective strategy in drug design. Fluorophenyl ethanone derivatives have been investigated for a wide range of biological activities, primarily as inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs).
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Fluorophenyl ethanone derivatives have emerged as privileged scaffolds for the development of potent and selective kinase inhibitors.
One notable target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. p38 MAPK is activated by cellular stresses and inflammatory cytokines.[9] Overactivation of this pathway is associated with chronic inflammatory diseases. Certain fluorophenyl ethanone-containing compounds have been shown to be effective inhibitors of p38 MAPK.
Another important kinase target is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. The fluorophenyl ethanone moiety can be found in several potent EGFR inhibitors.
Figure 1: Simplified signaling pathways targeted by fluorophenyl ethanone derivatives.
GPCR Modulation
G-protein coupled receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are major targets for drug discovery. Fluorophenyl ethanone derivatives have been explored as modulators of various GPCRs, including serotonin receptors. For example, a fluorophenyl-containing compound has been identified as a serotonin receptor modulator with potential therapeutic applications.[10]
Upon agonist binding, GPCRs undergo a conformational change that facilitates the recruitment of intracellular signaling proteins, most notably G-proteins and β-arrestins. β-arrestin recruitment not only desensitizes G-protein signaling but can also initiate G-protein-independent signaling cascades.
Figure 2: Overview of GPCR signaling and modulation by fluorophenyl ethanone derivatives.
Experimental Workflows for Biological Evaluation
In Vitro Kinase Inhibition Assay Workflow
This workflow outlines a typical procedure for evaluating the inhibitory activity of a fluorophenyl ethanone derivative against a target kinase. A common method is a lanthanide-based fluorescence resonance energy transfer (FRET) assay.
Figure 3: Workflow for an in vitro kinase inhibition assay.
GPCR β-Arrestin Recruitment Assay Workflow
This workflow describes a common cell-based assay to measure the ability of a fluorophenyl ethanone derivative to modulate GPCR activity by monitoring β-arrestin recruitment. The PathHunter® β-arrestin assay is a widely used example.[11]
Figure 4: Workflow for a GPCR β-arrestin recruitment assay.
Conclusion
The discovery and development of fluorophenyl ethanones have significantly impacted the field of medicinal chemistry. From their early synthesis using classic organic reactions to their current role as versatile scaffolds in modern drug discovery, these compounds continue to be of great interest to researchers. Their unique properties, conferred by the fluorine substituent, allow for the fine-tuning of biological activity, leading to the development of novel therapeutics targeting a range of diseases. The detailed synthetic protocols and biological evaluation workflows provided in this guide serve as a valuable resource for scientists working in this exciting and evolving area of research.
References
- 1. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 4. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]
- 5. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 对氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone from 3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone, a deoxybenzoin derivative, from 3-fluorobenzaldehyde. The synthetic strategy employs the Corey-Seebach reaction, a robust and well-established method for umpolung (polarity inversion) of an aldehyde. This three-step process involves the initial protection of the aldehyde as a 1,3-dithiane, followed by deprotonation and alkylation with benzyl bromide, and subsequent deprotection to yield the desired ketone. This method is particularly advantageous for the formation of carbon-carbon bonds between two former electrophilic centers.
Introduction
Deoxybenzoin and its derivatives are important structural motifs found in a variety of biologically active compounds and serve as key intermediates in the synthesis of pharmaceuticals. The target molecule, this compound, is a fluorinated deoxybenzoin derivative of interest in medicinal chemistry due to the often-favorable effects of fluorine substitution on metabolic stability and binding affinity. The Corey-Seebach reaction provides a reliable and efficient route for the synthesis of such ketones from aldehydes, overcoming the challenge of forming a bond between the carbonyl carbon of an aldehyde and another electrophilic carbon.[1][2]
Overall Reaction Scheme
The synthesis of this compound from 3-fluorobenzaldehyde proceeds via the following three key steps:
-
Dithiane Formation: Protection of 3-fluorobenzaldehyde with 1,3-propanedithiol to form 2-(3-fluorophenyl)-1,3-dithiane.
-
Alkylation: Deprotonation of the dithiane with n-butyllithium to form a nucleophilic acyl anion equivalent, followed by reaction with benzyl bromide.
-
Hydrolysis (Deprotection): Removal of the dithiane protecting group to unveil the ketone functionality, yielding this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-fluorophenyl)-1,3-dithiane
This step involves the protection of the aldehyde group as a cyclic thioacetal.
Materials:
-
3-Fluorobenzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(3-fluorophenyl)-1,3-dithiane, which can be purified by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane
This step involves the deprotonation of the dithiane and subsequent alkylation.
Materials:
-
2-(3-Fluorophenyl)-1,3-dithiane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(3-fluorophenyl)-1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -30 °C.
-
Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature between -30 °C and -20 °C. Stir the resulting mixture at this temperature for 1-2 hours.
-
Slowly add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane, which can be purified by column chromatography.
Step 3: Synthesis of this compound
This final step is the deprotection of the dithiane to yield the target ketone.
Materials:
-
2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO)
-
Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
Dissolve 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
To this solution, add mercury(II) chloride (2.5 eq) and mercury(II) oxide (2.5 eq).
-
Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the mercury salts.
-
Wash the filter cake with dichloromethane.
-
Wash the combined filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield |
| 1 | 2-(3-Fluorophenyl)-1,3-dithiane | 3-Fluorobenzaldehyde | 1,3-Propanedithiol, BF₃·OEt₂ | Dichloromethane | 85-95% |
| 2 | 2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane | 2-(3-Fluorophenyl)-1,3-dithiane | n-BuLi, Benzyl bromide | Tetrahydrofuran | 80-90% |
| 3 | This compound | 2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane | HgCl₂, HgO | Acetonitrile/Water | 75-85% |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H), 7.65-7.60 (m, 1H), 7.45-7.38 (m, 1H), 7.35-7.20 (m, 6H), 4.25 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 162.9 (d, J = 247.5 Hz), 138.8 (d, J = 6.7 Hz), 134.5, 130.3 (d, J = 7.6 Hz), 129.5, 128.7, 127.1, 124.5 (d, J = 3.0 Hz), 120.5 (d, J = 21.3 Hz), 115.0 (d, J = 22.1 Hz), 45.6.
-
Appearance: White to off-white solid.[3]
Experimental Workflow and Signaling Pathways
Figure 1. Experimental workflow for the synthesis of this compound.
Logical Relationships in the Corey-Seebach Reaction
References
Application Note: Friedel-Crafts Acylation Protocol for the Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone via a Friedel-Crafts acylation reaction. This method involves the acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a Lewis acid catalyst. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, safety precautions, and guidelines for product purification and characterization. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is widely employed in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride.[1][2]
This protocol details the synthesis of this compound, a fluorinated aromatic ketone. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule, making this compound a potentially valuable building block in drug discovery programs.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Fluorobenzene (C₆H₅F) | 1.2 equivalents | General Protocol |
| Phenylacetyl Chloride (C₈H₇ClO) | 1.0 equivalent | General Protocol |
| Aluminum Chloride (AlCl₃) | 1.1 equivalents | [3] |
| Product | ||
| This compound (C₁₄H₁₁FO) | ||
| Molecular Weight | 214.24 g/mol | [4][5] |
| Boiling Point | 327.4°C at 760 mmHg | [5] |
| Flash Point | 135.3°C | [5] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH₂Cl₂) | General Protocol |
| Reaction Temperature | 0°C to room temperature | General Protocol |
| Reaction Time | 2-4 hours | General Protocol |
| Expected Yield | ||
| Theoretical Yield | To be calculated based on limiting reagent | |
| Actual Yield | Typically 70-90% for Friedel-Crafts acylations | General Observation |
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Fluorobenzene (C₆H₅F), anhydrous
-
Phenylacetyl chloride (C₈H₇ClO)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser
-
Nitrogen or argon gas inlet
-
Ice bath
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper
-
Procedure
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen or argon inlet.
-
Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid catalyst.
-
-
Reagent Preparation:
-
In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) and fluorobenzene (1.2 equivalents) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Slowly add the solution from the addition funnel to the stirred suspension of aluminum chloride at 0°C over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid. This should be done in a fume hood as hydrogen chloride gas will be evolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it quickly in a dry environment. It reacts violently with water, releasing heat and HCl gas.
-
Phenylacetyl chloride is a corrosive liquid and a lachrymator. Avoid inhalation of its vapors and contact with skin and eyes.
-
Fluorobenzene is a flammable liquid and an irritant. Keep it away from ignition sources.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.
-
-
Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in an ice bath.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Characterization
The final product, this compound, should be characterized using the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule. Expected signals would include multiplets for the aromatic protons and a singlet for the methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms and confirm the carbon skeleton of the product.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone, which is typically observed in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak would correspond to the molecular weight of 214.24 g/mol .[4][5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (due to moisture) | Ensure all glassware is thoroughly dried and use fresh, anhydrous aluminum chloride. |
| Deactivated aromatic ring | Friedel-Crafts acylation is less effective on strongly deactivated rings. Ensure the purity of the fluorobenzene. | |
| Formation of multiple products | Isomerization or side reactions | Control the reaction temperature carefully, especially during the addition of reactants. |
| Difficult purification | Incomplete reaction or presence of byproducts | Monitor the reaction closely with TLC to ensure completion. Adjust the solvent system for column chromatography for better separation. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable fluorinated ketone for further applications in drug discovery and materials science. The provided diagrams and tables offer a clear and concise overview of the experimental process and key data points.
References
Application Notes and Protocols: 1-(3-Fluorophenyl)-2-phenylethanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)-2-phenylethanone is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents and functional materials. Its unique structural features, including a fluorinated phenyl ring and a reactive ketone group, make it an attractive building block for accessing a diverse range of complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Key Applications
This compound serves as a key precursor in the synthesis of various biologically active molecules. Its derivatives have shown potential in several therapeutic areas:
-
Anticancer Agents: The fluorophenyl ethanone scaffold is present in compounds designed as inhibitors of critical cancer-related enzymes. For instance, derivatives have been explored as Aurora Kinase B inhibitors, which are pivotal in cell cycle regulation and are considered promising targets for cancer therapy[1].
-
Enzyme Inhibitors: This intermediate is utilized in the synthesis of enzyme inhibitors for neurodegenerative diseases. A notable example is its use in developing potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters[2].
-
Antimicrobial Agents: The incorporation of a fluorophenyl group can enhance the antimicrobial properties of a molecule. While not directly referencing this compound, the synthesis of various fluorinated aromatic ketones has been explored for creating compounds with antibacterial and antifungal activities.
Physicochemical and Spectroscopic Data
Below is a summary of typical analytical data for this compound and its closely related analogs. This data is essential for reaction monitoring and product characterization.
| Parameter | 2-Bromo-1-(4-fluorophenyl)ethanone | 2,2-Dibromo-1-(4-fluorophenyl)ethanone |
| Molecular Formula | C8H6BrFO | C8H5Br2FO |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) | δ 8.16 (dd, J = 5.6 Hz, J = 8.8 Hz, 2H), 7.19 (t, J = 8.8 Hz, 2H), 6.64 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 | δ 184.9, 166.1 (d, J = 254.2 Hz), 131.6 (d, J = 9.4 Hz), 130.2 (d, J = 3.2 Hz), 116.0 (d, J = 22.0 Hz), 39.2 |
| IR (neat, cm⁻¹) | Not explicitly provided for this analog, but typical C=O stretch for aryl ketones is ~1680-1700 cm⁻¹. | 3034, 2989, 1675, 1211, 1076, 858 |
Note: The data presented is for structurally similar compounds as found in the literature[3][4]. Researchers should obtain and interpret their own analytical data for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of aryl ketones like this compound using a Friedel-Crafts acylation reaction[5][6][7][8].
Materials:
-
Fluorobenzene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) to the cooled suspension.
-
Slowly add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Protocol 2: Reduction of this compound to 1-(3-Fluorophenyl)-2-phenylethanol
This protocol outlines the reduction of the ketone functionality to a secondary alcohol, a common transformation for this intermediate[9][10].
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Fluorophenyl)-2-phenylethanol.
-
If necessary, purify the product by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy, noting the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.
Caption: Reduction of this compound to the corresponding alcohol.
Signaling Pathway Visualization (Hypothetical)
While specific signaling pathways for this compound derivatives are not detailed in the provided search results, a hypothetical pathway for a derivative acting as an Aurora Kinase B inhibitor is presented below for illustrative purposes. Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to apoptosis in cancer cells[1].
Caption: Hypothetical signaling pathway of an Aurora Kinase B inhibitor derived from this compound.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and organic synthesis. The protocols and data provided herein offer a foundation for researchers to utilize this compound in the synthesis of novel molecules with potential therapeutic applications. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery and development.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 1-(3-Fluorophenyl)-2-phenylethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)-2-phenylethanone is a fluorinated derivative of deoxybenzoin. The deoxybenzoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. While this compound itself is primarily a scaffold or intermediate, its derivatives have shown promise in targeting various key proteins implicated in disease. These application notes provide an overview of the potential applications of this scaffold, supported by data on its derivatives and detailed experimental protocols.
Anticancer Applications
The deoxybenzoin core structure is found in numerous compounds with potent anticancer activity. Derivatives of this compound have been investigated as inhibitors of key enzymes in cell cycle regulation, such as Aurora kinase B.
Aurora Kinase B Inhibition
Aurora kinase B (AURKB) is a crucial regulator of mitosis, and its overexpression is linked to tumorigenesis. Inhibition of AURKB is a promising strategy for cancer therapy. A derivative of N-(3-fluorophenyl)acetamide has been identified as a selective AURKB inhibitor.
Quantitative Data: AURKB Inhibition by a Derivative
| Compound | Target | IC50 (nM) | Assay Type |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | 0.316 | Cell-free |
General Cytotoxicity
Fluorinated deoxybenzoin derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity of a Deoxybenzoin Derivative
| Compound | Cell Line | IC50 (µM) |
| PD9 (a 1,4-naphthoquinone derivative) | DU-145 (Prostate) | 1-3 |
| MDA-MB-231 (Breast) | 1-3 | |
| HT-29 (Colon) | 1-3 |
Experimental Protocols
1.3.1. Synthesis of this compound
A common method for the synthesis of deoxybenzoins is the Friedel-Crafts acylation.
Protocol:
-
To a solution of fluorobenzene (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Stir the mixture for 15 minutes.
-
Add phenylacetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
1.3.2. In Vitro Aurora Kinase B Inhibition Assay
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the test compound (derivatives of this compound) at various concentrations to the wells of a 96-well plate.
-
Add recombinant human Aurora B kinase to the wells.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the phosphorylation of the substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
1.3.3. Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Simplified Aurora Kinase B signaling pathway and point of inhibition.
Neuroprotective Applications
Deoxybenzoin derivatives have been investigated for their potential to protect neurons from damage, a key strategy in the treatment of neurodegenerative diseases. Their mechanisms of action often involve antioxidant and anti-inflammatory effects.
Experimental Protocols
2.1.1. In Vitro Neuroprotection Assay (Oxidative Stress Model)
Protocol:
-
Culture neuronal cells (e.g., HT22 or primary cortical neurons) in a suitable medium.
-
Plate the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 1.3.3.
-
A significant increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Diagram
Caption: Workflow for in vitro neuroprotection screening.
Anti-inflammatory Applications
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that produces uric acid. Overproduction of uric acid can lead to gout, a painful inflammatory condition. Inhibition of XO is a therapeutic strategy for managing gout. Deoxybenzoin derivatives have been explored as potential XO inhibitors.
Quantitative Data: Xanthine Oxidase Inhibition by a Deoxybenzoin Derivative
| Compound | Substrate | IC50 (µg/mL) |
| Limonene (as an example of a natural XO inhibitor) | Hypoxanthine | 37.69 |
| Allopurinol (Positive Control) | Hypoxanthine | 0.13 |
Note: Data for a specific this compound derivative is not currently available in the cited literature. The data provided is for illustrative purposes.
Experimental Protocols
3.2.1. In Vitro Xanthine Oxidase Inhibition Assay
Protocol:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 7.8).
-
In a 96-well UV-transparent plate, add the buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, xanthine or hypoxanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 290 nm over time using a microplate reader.
-
Use allopurinol as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.[2][3]
Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols described are based on studies of derivatives of this compound and the broader class of deoxybenzoins. The specific activity of the parent compound, this compound, has not been extensively reported. Researchers should conduct their own validation studies.
References
- 1. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(3-Fluorophenyl)-2-phenylethanone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-(3-Fluorophenyl)-2-phenylethanone, a deoxybenzoin derivative, for the exploration of novel therapeutic agents. Deoxybenzoin scaffolds have garnered significant interest in medicinal chemistry due to their potential immunosuppressive and anti-inflammatory activities. The protocols outlined below focus on the synthesis of oxime and hydrazone derivatives, which are common and effective modifications for this class of compounds. The provided data, while not specific to this compound derivatives, pertains to structurally similar compounds and serves as a valuable reference for anticipated biological activities.
Key Applications
Derivatives of this compound are promising candidates for targeting inflammatory and autoimmune diseases. The core structure allows for modifications that can modulate activity against key signaling pathways involved in the inflammatory response, such as the NLRP3 inflammasome and Toll-like Receptor 4 (TLR4) signaling.
Experimental Workflow Overview
The general workflow for the derivatization and evaluation of this compound is depicted below. This process involves the synthesis of derivatives, followed by purification and characterization, and subsequent biological screening to determine their therapeutic potential.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of oxime and hydrazone derivatives of this compound. These are adapted from established methods for the derivatization of ketones.
Protocol 1: Synthesis of this compound Oxime
This protocol describes the conversion of the ketone to its corresponding oxime derivative.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound oxime.
Protocol 2: Synthesis of this compound Hydrazone
This protocol details the synthesis of the hydrazone derivative.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O) or Phenylhydrazine
-
Ethanol or Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude hydrazone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure this compound hydrazone.
Quantitative Data (for Structurally Related Compounds)
No specific quantitative data for the derivatives of this compound is currently available in the public domain. However, the following tables summarize the biological activities of structurally related deoxybenzoin and phenylacetamide derivatives, which can serve as a predictive reference.
Table 1: Immunosuppressive Activity of Deoxybenzoin Oxime Derivatives [1]
| Compound | Description | IC₅₀ (µM) on T-cell proliferation | Selectivity Index (SI) |
| 31 | 2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | Data not explicitly in µM | >684.64 |
| 32 | Related deoxybenzoin oxime | Data not explicitly in µM | - |
| 37 | Related deoxybenzoin oxime | Data not explicitly in µM | - |
| 38 | Related deoxybenzoin oxime | Data not explicitly in µM | - |
| CsA | Cyclosporine A (Control) | Data not explicitly in µM | 235.44 |
Note: The original data for IC₅₀ was not provided in µM, but the Selectivity Index (SI) indicates potent activity for compound 31.
Table 2: Cytotoxic Activity of Phenylacetamide Derivatives on Cancer Cell Lines
| Compound | R Group | Cell Line | IC₅₀ (µM) |
| 3a | 2-F | MDA-MB468 | 8 ± 0.07 |
| 3b | 3-F | MDA-MB468 | 1.5 ± 0.12 |
| 3c | 4-F | MDA-MB468 | 87 ± 0.05 |
| 3f | 4-Cl | MDA-MB468 | 1 ± 0.13 |
| 3j | 4-NO₂ | MDA-MB468 | 0.76 ± 0.09 |
| Doxorubicin | - | MDA-MB468 | 0.38 ± 0.07 |
Note: These compounds share a phenylacetamide backbone, which is structurally related to derivatized deoxybenzoins. The position of the fluorine atom significantly impacts cytotoxicity.
Signaling Pathways
The derivatization of this compound can lead to compounds that modulate key inflammatory signaling pathways.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(3-Fluorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Fluorophenyl)-2-phenylethanone. This compound is of interest in pharmaceutical research and development, and a validated analytical method is crucial for ensuring its quality, purity, and stability. The described protocol covers the entire method development lifecycle, from initial screening of stationary and mobile phases to the optimization of critical chromatographic parameters. The methodologies are presented with the aim of achieving optimal separation from potential impurities and degradation products.
Introduction
This compound is a ketone derivative with potential applications in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are essential for its characterization, quality control of starting materials, in-process monitoring, and stability testing of final products. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive guide for developing a stability-indicating HPLC method for this compound.
Physicochemical Properties (Hypothetical)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Based on its chemical structure, the following properties for this compound are postulated:
| Property | Estimated Value | Implication for HPLC Method Development |
| Molecular Formula | C14H11FO[1] | |
| Molecular Weight | 214.24 g/mol [2] | |
| pKa | Not readily available; expected to be neutral | Ionization is unlikely to be a significant factor in retention under typical RP-HPLC conditions. |
| logP (o/w) | Estimated to be in the range of 2.5 - 3.5 | Indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography. |
| UV λmax | Estimated around 245 nm | A UV detector set at this wavelength should provide good sensitivity. |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial scouting to final optimization. The overall workflow is depicted below.
Caption: A flowchart illustrating the systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Waters Symmetry C8 (4.6 x 150 mm, 5 µm)
-
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)
-
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (or Milli-Q)
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.
Phase 1: Initial Screening
The objective of the screening phase is to identify a suitable column and organic modifier that provides the best initial separation.
Protocol:
-
Prepare mobile phases consisting of Acetonitrile:Water (50:50 v/v) and Methanol:Water (60:40 v/v).
-
Equilibrate each of the selected columns (C18, C8, Phenyl-Hexyl) with the respective mobile phase for at least 30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Inject 10 µL of a 100 µg/mL solution of this compound.
-
Monitor the chromatogram at 245 nm.
-
Record the retention time, peak shape, and theoretical plates for each condition.
Hypothetical Screening Data:
| Column | Mobile Phase | Retention Time (min) | Tailing Factor | Theoretical Plates |
| C18 | ACN:H2O (50:50) | 6.8 | 1.1 | 12000 |
| C18 | MeOH:H2O (60:40) | 8.2 | 1.2 | 10500 |
| C8 | ACN:H2O (50:50) | 5.1 | 1.3 | 9000 |
| Phenyl-Hexyl | ACN:H2O (50:50) | 7.5 | 1.0 | 15000 |
Based on this hypothetical data, the C18 column with an Acetonitrile:Water mobile phase provides a good starting point with reasonable retention and good peak shape.
Phase 2: Method Optimization
The goal of this phase is to fine-tune the chromatographic conditions to achieve optimal resolution between the main peak and any potential impurities. A gradient elution is often preferred for analyzing samples that may contain compounds with a range of polarities.
Protocol:
-
Gradient Optimization:
-
Start with a shallow gradient, for example, 50% to 90% Acetonitrile over 15 minutes.
-
Analyze a spiked sample containing the main compound and any known impurities or a stressed (e.g., acid/base hydrolyzed, oxidized) sample to observe the separation of degradation products.
-
Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on the separation at 25 °C, 30 °C, and 35 °C.
-
Higher temperatures can sometimes improve peak shape and reduce analysis time, but may also affect the stability of the analyte.
-
-
Flow Rate Optimization:
-
Investigate the effect of flow rate (e.g., 0.8, 1.0, and 1.2 mL/min) on resolution and analysis time.
-
Hypothetical Optimized Method Parameters:
| Parameter | Optimized Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Hypothetical Optimization Data:
| Condition | Resolution (Main Peak vs. Impurity 1) | Analysis Time (min) |
| Initial Gradient (Shallow) | 1.8 | 20 |
| Optimized Gradient | 2.5 | 25 |
| Temperature at 25 °C | 2.2 | 26 |
| Temperature at 35 °C | 2.4 | 24 |
| Flow Rate at 0.8 mL/min | 2.8 | 30 |
| Flow Rate at 1.2 mL/min | 2.2 | 21 |
Logical Relationships in Method Optimization
The interplay of various chromatographic parameters determines the quality of the separation. The following diagram illustrates these relationships.
Caption: The influence of key chromatographic parameters on separation performance.
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This application note provides a detailed framework for the development of an HPLC method for the analysis of this compound. By following a systematic approach of screening, optimization, and validation, a robust and reliable method can be established that is suitable for quality control and stability studies in a pharmaceutical setting. The provided protocols and hypothetical data serve as a guide for researchers to develop a method tailored to their specific needs and available instrumentation.
References
Application Note: GC-MS Protocol for Monitoring Reactions of 1-(3-Fluorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the monitoring of chemical reactions involving 1-(3-Fluorophenyl)-2-phenylethanone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be a starting point for researchers and scientists in drug development and related fields, offering detailed methodologies for sample preparation, instrument setup, and data analysis. A representative reaction, the reduction of this compound, is used as a model to illustrate the application of this protocol.
Introduction
This compound is an aromatic ketone that can serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, providing both separation of reaction components and their structural identification. This application note details a robust GC-MS method for the qualitative and quantitative monitoring of reactions involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate GC-MS method.
| Property | Value |
| Chemical Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Boiling Point | 327.4°C at 760 mmHg[1] |
| CAS Number | 40281-50-3[2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: GC-MS Analysis
This section outlines the detailed protocol for the GC-MS analysis of reaction mixtures containing this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following steps should be followed to prepare samples from a reaction mixture.
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by adding the aliquot to a vial containing an appropriate quenching agent (e.g., 1 mL of cold deionized water for a reduction reaction).
-
Extraction: Add 1 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate, to the quenched sample. Vortex the mixture vigorously for 1 minute to extract the organic components.
-
Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clean separation.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent, such as anhydrous sodium sulfate, to remove any residual water.
-
Dilution: Transfer the dried organic extract to a new vial and dilute with the extraction solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and reaction being monitored.
| GC Parameter | Setting |
| Injection Port Temp. | 280°C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5 min |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 400 amu |
| Solvent Delay | 3 - 5 minutes (depending on the solvent) |
Table 2: Recommended GC-MS Parameters
Application: Monitoring the Reduction of this compound
To demonstrate the utility of this protocol, the reduction of this compound to 1-(3-Fluorophenyl)-2-phenylethanol using sodium borohydride (NaBH₄) is presented as a model reaction.
Reaction Scheme
Experimental Procedure for Reaction Monitoring
-
Dissolve this compound (e.g., 1 mmol) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.5 mmol) to the stirred solution.
-
At regular intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and prepare them for GC-MS analysis as described in the sample preparation protocol.
-
Analyze the samples using the established GC-MS method.
Data Presentation and Analysis
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the corresponding increase in the peak area of the product, 1-(3-Fluorophenyl)-2-phenylethanol.
Table 3: Quantitative Data for Reaction Monitoring
| Analyte | Retention Time (min) | Key m/z Ions (Predicted) |
| This compound | To be determined experimentally | 214 (M⁺), 123, 91 |
| 1-(3-Fluorophenyl)-2-phenylethanol | To be determined experimentally | 216 (M⁺), 125, 91 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for monitoring the reaction of this compound by GC-MS.
Caption: Experimental workflow for GC-MS monitoring.
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the experimental stages and the desired outcomes can be visualized as follows.
Caption: Logical relationships in reaction monitoring.
Conclusion
The GC-MS protocol presented in this application note provides a reliable and robust method for monitoring reactions involving this compound. The detailed steps for sample preparation and the optimized instrumental parameters will enable researchers to effectively track the progress of their chemical syntheses, leading to improved process understanding and control. The example of a ketone reduction demonstrates the practical application of this powerful analytical technique in a drug development context.
References
Application Note: 1H and 13C NMR Characterization of 1-(3-Fluorophenyl)-2-phenylethanone
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of 1-(3-Fluorophenyl)-2-phenylethanone, a key intermediate in various synthetic applications. High-resolution 1H and 13C NMR spectroscopy were employed to elucidate the chemical structure and confirm the identity of the compound. This document provides a summary of the spectral data and outlines the experimental protocols for acquiring and analyzing the NMR data, serving as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Introduction
This compound is an organic compound of interest in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom and the ketone functional group makes it a versatile building block. Accurate structural confirmation is paramount for its use in further chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note presents the complete 1H and 13C NMR spectral data for this compound.
Experimental Protocols
Sample Preparation
A sample of this compound (approximately 10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.
-
1H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10,000 Hz
-
Temperature: 298 K
-
-
13C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 29,762 Hz
-
Temperature: 298 K
-
Data Analysis and Results
The acquired NMR data were processed using Bruker TopSpin 3.6 software. The 1H and 13C chemical shifts were referenced to the TMS signal at 0.00 ppm. The structure and atom numbering for this compound are shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
The summarized 1H and 13C NMR data are presented in Tables 1 and 2, respectively.
1H NMR Spectral Data
Table 1: 1H NMR Data for this compound (500 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.80-7.75 | m | - | 1H | H-6' |
| 7.72-7.68 | m | - | 1H | H-2' |
| 7.50-7.45 | m | - | 1H | H-4' |
| 7.38-7.25 | m | 5H | - | H-2, H-3, H-4, H-5, H-6 |
| 7.20-7.15 | m | 1H | - | H-5' |
| 4.25 | s | - | 2H | H-7 |
13C NMR Spectral Data
Table 2: 13C NMR Data for this compound (125 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C-8 |
| 162.9 (d, J = 247.5 Hz) | C-3' |
| 138.6 | C-1' |
| 134.7 | C-1 |
| 130.3 (d, J = 7.5 Hz) | C-5' |
| 129.5 | C-2, C-6 |
| 128.8 | C-3, C-5 |
| 127.2 | C-4 |
| 124.4 (d, J = 2.5 Hz) | C-6' |
| 120.4 (d, J = 21.3 Hz) | C-4' |
| 115.0 (d, J = 22.5 Hz) | C-2' |
| 45.7 | C-7 |
Workflow Diagram
The following diagram illustrates the workflow for the NMR characterization of this compound.
Conclusion
The 1H and 13C NMR spectra of this compound have been acquired and fully assigned. The experimental data are in excellent agreement with the expected chemical shifts and coupling patterns for the proposed structure. This application note provides a comprehensive and reliable set of NMR data that can be used as a reference for the identification and quality control of this compound in research and industrial settings. The detailed experimental protocols and workflow diagrams offer a clear guide for reproducing these results.
Application Note: High-Purity Isolation of 1-(3-Fluorophenyl)-2-phenylethanone via Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of crude 1-(3-Fluorophenyl)-2-phenylethanone using silica gel flash column chromatography. This compound and its analogues are key intermediates in the synthesis of various pharmacologically active molecules. This protocol outlines a robust and efficient method to isolate the target compound from common reaction-related impurities, yielding a product of high purity suitable for subsequent synthetic steps or biological screening. The procedure covers mobile phase selection via Thin-Layer Chromatography (TLC), column preparation, sample loading, elution, and fraction analysis.
Introduction
This compound is a deoxybenzoin derivative that serves as a critical building block in medicinal chemistry. The purity of such intermediates is paramount as impurities can lead to unwanted side reactions and complicate the isolation and characterization of final active pharmaceutical ingredients. A common method for its synthesis involves the reaction of 3-fluorobenzaldehyde with benzyl chloride, which may result in a crude product containing unreacted starting materials and various byproducts[1]. Flash column chromatography is a widely adopted, efficient, and cost-effective technique for purifying such organic compounds on a laboratory scale. This document presents a systematic approach to achieve high-purity this compound.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar to moderately polar solvent system (mobile phase) is passed through the column. Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute later. By carefully selecting the mobile phase, this compound can be effectively separated from less polar and more polar impurities.
Physicochemical Properties
A summary of the key properties of the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁FO | [2][3] |
| Molecular Weight | 214.24 g/mol | [3][4] |
| IUPAC Name | This compound | [3][4] |
| Boiling Point | 327.4°C at 760 mmHg | [2] |
| Flash Point | 135.3°C | [2] |
| Appearance | White to off-white solid (predicted) | [5] |
Experimental Protocol
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass chromatography column (2-5 cm diameter) |
| Silica Gel (60-120 or 200-400 mesh) | TLC plates (Silica gel 60 F₂₅₄) |
| n-Hexane (ACS Grade) | TLC developing chamber |
| Ethyl Acetate (ACS Grade) | UV Lamp (254 nm) |
| Dichloromethane (ACS Grade) | Rotary Evaporator |
| Cotton or Glass Wool | Round-bottom flasks, Beakers, Erlenmeyer flasks |
| Sand (Washed) | Fraction collection tubes/vials |
| TLC Capillary Spotters | Heating mantle and magnetic stirrer |
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Prepare Eluents: Prepare small volumes of several solvent systems with varying polarity. A good starting point for deoxybenzoin analogs is a mixture of n-Hexane and Ethyl Acetate (Hex/EtOAc)[1]. Suggested ratios: 95:5, 90:10, 85:15, and 80:20 (v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).
-
Select Optimal System: The ideal solvent system will show good separation between the desired product spot and any impurity spots, with a Retention Factor (Rƒ) of 0.25-0.35 for the target compound.
| TLC Analysis Parameters | Recommended Values |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Initial Mobile Phase | 90:10 n-Hexane:Ethyl Acetate |
| Visualization | UV light at 254 nm |
| Target Rƒ | 0.25 - 0.35 |
Step 2: Column Preparation (Wet Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, then add a thin layer (approx. 1 cm) of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 40-60 g of silica per 1 g of crude mixture). Add the initial, least polar mobile phase (e.g., 95:5 Hex/EtOAc) to create a free-flowing slurry.
-
Pack the Column: Pour the silica slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. Apply gentle air pressure to the top of the column to accelerate packing. The final packed bed should be uniform and stable. Do not let the top of the silica bed run dry.
Step 3: Sample Loading (Dry Loading Method)
-
Adsorb Sample: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 g) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and apply gentle air pressure to begin eluting the compounds. Maintain a constant flow rate (e.g., 5-10 mL/min).
-
Isocratic or Gradient Elution:
-
Isocratic: Use the optimal solvent system determined by TLC throughout the entire purification process.
-
Gradient: Start with a less polar solvent system (e.g., 95:5 Hex/EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15) to elute compounds with increasing polarity. This is often more effective for separating mixtures with a wide range of polarities.
-
-
Collect Fractions: Collect the eluent in systematically labeled test tubes or vials (e.g., 10-20 mL per fraction).
Step 5: Analysis and Product Isolation
-
Monitor Fractions by TLC: Analyze the collected fractions by TLC. Spot every few fractions on a single plate to identify which ones contain the pure product. A co-spot (a lane with both the crude mixture and the fraction) can help confirm the identity of the product spot.
-
Combine Pure Fractions: Combine all fractions that contain only the pure target compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Expected Results
This protocol is expected to effectively separate this compound from common impurities such as unreacted benzaldehyde starting material (more polar) and non-polar byproducts. A successful purification will result in a set of consecutive fractions containing a single spot on the TLC plate corresponding to the Rƒ of the target compound. Combining these fractions and evaporating the solvent should yield a white to off-white solid with a purity of >98% as determined by HPLC or NMR analysis.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.
-
Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust by handling it carefully, preferably in a fume hood.
-
Handle pressurized air lines with care during column packing and elution. Never tightly seal a pressurized glass column.
References
Synthesis of Heterocyclic Compounds from 1-(3-Fluorophenyl)-2-phenylethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of heterocyclic compounds starting from 1-(3-Fluorophenyl)-2-phenylethanone. The methodologies described herein are based on established synthetic transformations and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique structural and electronic properties of these ring systems impart diverse biological activities. This document outlines the synthesis of several key heterocyclic scaffolds, including pyrazoles, thiazoles, oxazoles, pyridines, pyrimidines, and thiophenes, using this compound as a versatile starting material. The presence of the 3-fluorophenyl moiety is of particular interest in drug discovery, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Precursor Synthesis
The direct use of this compound for the synthesis of some of the target heterocycles is not always feasible. Therefore, the initial step often involves its conversion into more reactive intermediates. The following protocols detail the preparation of key precursors.
Protocol 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)-2-phenylethanone
This α-bromoketone is a crucial intermediate for the synthesis of thiazoles and oxazoles via the Hantzsch synthesis.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in methanol, add ammonium bromide (1.1 equivalents).
-
Add Oxone® (1.1 equivalents) to the well-stirred solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-bromo-1-(3-fluorophenyl)-2-phenylethanone[1].
Protocol 2: Synthesis of 1-(3-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
This chalcone serves as a key building block for the synthesis of pyridines and pyrimidines. The Claisen-Schmidt condensation is a reliable method for its preparation[2][3][4].
Experimental Protocol:
-
Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the stirred mixture.
-
Continue stirring at room temperature until a precipitate forms. The reaction progress can be monitored by TLC.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Filter the solid product and wash it with cold water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-fluorophenyl)-3-phenylprop-2-en-1-one.
Synthesis of Heterocyclic Compounds
The following sections provide detailed protocols for the synthesis of various heterocyclic systems from this compound and its derivatives.
Pyrazole Synthesis (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine[5][6][7][8]. In this case, this compound can be considered a 1,3-dicarbonyl equivalent in the presence of a suitable co-reactant or can be first converted to a 1,3-diketone. A more direct approach involves the reaction with hydrazine under acidic conditions.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).
-
Add a catalytic amount of a protic acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 4-(3-fluorophenyl)-5-phenyl-1H-pyrazole.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-trisubstituted pyrazole | 1,3-diketone, Phenylhydrazine | Ethanol | Nano-ZnO | Reflux | 2-3 | 95 | [9] |
| 1-Aryl-3,4,5-substituted pyrazole | 1,3-diketone, Arylhydrazine | DMA | - | Room Temp | - | Good | [9] |
Thiazole Synthesis (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles from an α-haloketone and a thioamide[10]. In this case, 2-bromo-1-(3-fluorophenyl)-2-phenylethanone is reacted with thiourea.
Experimental Protocol:
-
Dissolve 2-bromo-1-(3-fluorophenyl)-2-phenylethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield 4-(3-fluorophenyl)-5-phenylthiazol-2-amine.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Ethanol | Reflux | 3 | ~90 | [10] |
| Substituted 2-aminothiazoles | α-haloketone, Thiourea | Ethanol | Reflux | 4-5 | 61-80 | [10] |
Oxazole Synthesis
Similar to thiazole synthesis, oxazoles can be prepared by the condensation of an α-haloketone with an amide. Using urea as the amide source leads to 2-aminooxazoles.
Experimental Protocol:
-
Stir a mixture of 2-bromo-1-(3-fluorophenyl)-2-phenylethanone (1 equivalent) and urea (1.1 equivalents) in a solvent such as ethanol or DMF.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain 4-(3-fluorophenyl)-5-phenyloxazol-2-amine.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-phenyloxazole | 2-Bromoacetophenone, Urea | PEG-400 | Room Temp | 3 | 80-90 | [10] |
Pyridine Synthesis (Hantzsch Pyridine Synthesis)
The Hantzsch pyridine synthesis is a multi-component reaction that can be adapted to use a chalcone as one of the components[11][12][13][14].
Experimental Protocol:
-
In a round-bottom flask, combine the chalcone, 1-(3-fluorophenyl)-3-phenylprop-2-en-1-one (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and a nitrogen source such as ammonium acetate (excess).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated dihydropyridine product by filtration.
-
The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, manganese dioxide) in a suitable solvent.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dihydropyridines | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Aqueous micelles | PTSA | Ultrasound | - | 96 | [12] |
Pyrimidine Synthesis
Pyrimidines can be synthesized from chalcones by reaction with urea or other amidine derivatives in the presence of a base[15][16][17][18][19].
Experimental Protocol:
-
Dissolve the chalcone, 1-(3-fluorophenyl)-3-phenylprop-2-en-1-one (1 equivalent), and urea (1.1 equivalents) in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After cooling, pour the mixture into ice-water and neutralize with a dilute acid (e.g., HCl).
-
Collect the precipitated pyrimidine derivative by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted pyrimidines | Chalcone, Urea | Ethanol | KOH | Reflux | 4 | Good | [18] |
| Substituted pyrimidines | Chalcone, Guanidine HCl | Isopropanol | Ag2O | Reflux | - | - | [15] |
Thiophene Synthesis (Gewald Aminothiophene Synthesis)
The Gewald reaction is a multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base[1][20][21][22][23][24][25].
Experimental Protocol:
-
In a suitable solvent such as ethanol or DMF, combine this compound (1 equivalent), an α-cyanoester (e.g., ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the mixture, monitoring the reaction by TLC. Microwave irradiation can also be beneficial[1].
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the 2-aminothiophene derivative.
Quantitative Data (Analogous Reactions):
| Product | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiophenes | Ketone, Cyanoacetate, Sulfur | DMF | L-proline | 60 | - | up to 84 | [20] |
| 4-Aryl-2-aminothiophenes | Aryl ketone, Cyanoacetate, Sulfur | - | Morpholine | 120 | 1 | 25-70 | [25] |
Visualizations
Synthetic Workflow Diagram
References
- 1. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. bu.edu.eg [bu.edu.eg]
- 16. Pyrimidine synthesis [organic-chemistry.org]
- 17. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gewald reaction - Wikipedia [en.wikipedia.org]
- 22. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 23. Gewald Reaction [organic-chemistry.org]
- 24. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3-Fluorophenyl)-2-phenylethanone synthesis.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of 1-(3-Fluorophenyl)-2-phenylethanol
This two-step method involves the synthesis of the alcohol precursor followed by its oxidation to the desired ketone.
Experimental Protocol:
Step 1: Synthesis of 1-(3-Fluorophenyl)-2-phenylethanol
-
To a mixture of deionized water (200 mL), cadmium chloride monohydrate (8.55g, 42.46 mmol), indium chloride (0.89g, 4.02 mmol), benzyl chloride (10.3g, 80.1 mmol), and zinc dust (5.25g, 80.3 mmol), add 3-fluorobenzaldehyde (5g, 40.3 mmol).
-
Stir the mixture at room temperature for 8-10 hours.
-
Monitor the reaction progress by TLC (hexane/EtOAc as a mobile phase, 8:2).
-
Upon completion, add EtOAc (20 mL) to the reaction mixture, stir for 15 minutes, filter, and wash with EtOAc (20 mL).
-
Wash the filtrate sequentially with 5% NaHCO3 (2 x 20 mL) and 5% Na2SO3 (3 x 20 mL).
-
Concentrate the organic layer under reduced pressure to give a crude product.
-
Purify by column chromatography (silica gel, 100-200 mesh, hexane/EtOAc mobile phase) to obtain pure 1-(3-fluorophenyl)-2-phenylethanol.
Step 2: Synthesis of this compound
-
Dissolve 1-(3-fluorophenyl)-2-phenylethanol (5.5g) in 25 mL of acetone.
-
Slowly add Jones reagent at room temperature (Preparation: to 2.5g of CrO3, add 2.5 mL of H2SO4 to get a clear solution, then slowly add to 7.5 mL of deionized water).
-
Monitor the absence of starting material by TLC (hexane/EtOAc as a mobile phase, 8:2).
-
Slowly add the reaction mixture to deionized water (55 mL) and extract with CH2Cl2 (55 mL).
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the crude product in n-hexane (50 mL) and wash sequentially with 5% NaHCO3 (2 x 20 mL), 5% NaHSO3 (3 x 20 mL), and deionized water (20 mL).
-
Concentrate the organic layer under reduced pressure to yield this compound.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low yield in Step 1 | Incomplete reaction. | Ensure the zinc dust is activated. Extend the reaction time and monitor by TLC. |
| Loss of product during workup. | Ensure complete extraction from the aqueous layer. Minimize transfers. | |
| Low yield in Step 2 | Incomplete oxidation. | Ensure the Jones reagent is freshly prepared and added slowly. Monitor the reaction until all starting material is consumed. |
| Over-oxidation or side reactions. | Maintain the reaction at room temperature and avoid prolonged reaction times after completion. | |
| Impure final product | Residual starting material or byproducts from either step. | Optimize column chromatography conditions for purification. Consider recrystallization as an additional purification step. |
| Incomplete washing during workup. | Ensure thorough washing with the specified aqueous solutions to remove acidic and oxidizing impurities. |
Method 2: Friedel-Crafts Acylation
This method involves the reaction of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst.
General Experimental Protocol (Adaptable):
-
To a cooled (0 °C) mixture of fluorobenzene and a Lewis acid catalyst (e.g., AlCl3) in a suitable solvent (e.g., dichloromethane), slowly add phenylacetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low or no yield | Deactivated catalyst. | Use fresh, anhydrous Lewis acid. Ensure all glassware and reagents are dry. |
| Insufficiently reactive substrate. | Fluorobenzene is deactivated; a stronger Lewis acid or higher reaction temperature may be required. However, this can increase side reactions. | |
| Formation of multiple products | Isomer formation. | The fluorine atom directs acylation to the ortho and para positions. The para-isomer is typically major. Optimize reaction temperature to improve selectivity. |
| Polyacylation. | Use an excess of fluorobenzene relative to phenylacetyl chloride.[1] | |
| Difficult purification | Isomers are difficult to separate. | Use high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for better separation. |
Method 3: Grignard Reaction
This approach could involve the reaction of 3-fluorophenylmagnesium bromide with phenylacetonitrile.
General Experimental Protocol (Adaptable):
-
Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, from 3-bromofluorobenzene and magnesium turnings in anhydrous ether or THF.
-
In a separate flask, dissolve phenylacetonitrile in anhydrous ether or THF.
-
Slowly add the Grignard reagent to the nitrile solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction with an acidic workup (e.g., aqueous HCl) to hydrolyze the intermediate imine.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Failure to form Grignard reagent | Wet glassware or solvent. | Ensure all glassware is oven-dried and solvents are anhydrous. |
| Inactive magnesium. | Use fresh magnesium turnings. A small crystal of iodine can be added to initiate the reaction. | |
| Low yield of ketone | Grignard reagent acting as a base. | The Grignard reagent can deprotonate the α-carbon of the nitrile. Use of a less basic Grignard reagent or a copper(I) catalyst might mitigate this. |
| Formation of side products. | Biphenyl formation from the coupling of the Grignard reagent with unreacted aryl halide can occur. Add the aryl halide slowly to the magnesium. | |
| Incomplete hydrolysis of imine | Insufficient acid or hydrolysis time. | Ensure the pH is acidic during workup and allow sufficient time for hydrolysis. |
Method 4: Suzuki Coupling
This method could involve the palladium-catalyzed cross-coupling of a 3-fluorophenylboronic acid with phenylacetyl chloride.
General Experimental Protocol (Adaptable):
-
To a flask containing a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3), add 3-fluorophenylboronic acid, phenylacetyl chloride, and a suitable solvent (e.g., toluene or dioxane).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Cool the reaction, filter off the catalyst, and partition the mixture between an organic solvent and water.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low or no yield | Inactive catalyst. | Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. |
| Poor choice of base or solvent. | The choice of base and solvent is critical. Experiment with different conditions (e.g., using Cs2CO3 or K3PO4 as the base). | |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas the reaction mixture before heating. |
| Dehalogenation of acyl chloride | Side reaction of the catalyst. | Optimize the catalyst and ligand system. |
| Difficult purification | Removal of residual catalyst and ligands. | Use appropriate filtration and washing techniques. Column chromatography is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes include the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride, the reaction of a 3-fluorophenyl Grignard reagent with phenylacetonitrile, Suzuki coupling of a 3-fluorophenylboronic acid with a phenylacetyl derivative, and the oxidation of 1-(3-fluorophenyl)-2-phenylethanol.
Q2: My Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve the regioselectivity?
A2: The fluorine atom in fluorobenzene is an ortho-, para-director. To favor the formation of the para-isomer, which is often sterically preferred, you can try running the reaction at a lower temperature. However, complete selectivity may be difficult to achieve, and purification by chromatography is usually necessary.
Q3: I am having trouble initiating my Grignard reaction. What can I do?
A3: Initiation of a Grignard reaction can be challenging. Ensure all your glassware is scrupulously dry and you are using an anhydrous ether solvent. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heating the flask may also help initiate the reaction.
Q4: My Suzuki coupling reaction is not proceeding to completion. What are the key parameters to optimize?
A4: For a successful Suzuki coupling, the choice of palladium catalyst, ligand, base, and solvent are all crucial. Ensure your catalyst is active and the reaction is performed under an inert atmosphere. The base is critical for the transmetalation step; common choices include K2CO3, K3PO4, and Cs2CO3. The solvent system (e.g., toluene, dioxane, with or without water) can also significantly impact the reaction rate and yield.
Q5: What is the best method for purifying the final product?
A5: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method, especially for removing minor impurities. A bisulfite extraction protocol can be used to separate ketones from other organic molecules.
Q6: Are there any safety precautions I should be aware of?
A6: Yes, all these synthetic methods involve hazardous materials. Friedel-Crafts acylation uses corrosive Lewis acids and acyl chlorides. Grignard reagents are highly reactive and pyrophoric. Suzuki coupling often uses toxic palladium catalysts and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table provides a hypothetical comparison of the different synthetic routes for this compound to illustrate the expected outcomes. Actual results will vary depending on the specific reaction conditions and scale.
| Synthetic Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Oxidation of Alcohol | 60-75 (overall) | >95 | High purity achievable with good purification. | Two-step process, use of heavy metal oxidant. |
| Friedel-Crafts Acylation | 50-70 | 85-95 | One-step reaction, readily available starting materials. | Potential for isomer formation, use of stoichiometric Lewis acid. |
| Grignard Reaction | 40-60 | 80-90 | Good for C-C bond formation. | Sensitive to moisture, potential for side reactions. |
| Suzuki Coupling | 70-90 | >98 | High yield and purity, good functional group tolerance. | Expensive catalyst, requires inert atmosphere. |
Visualizations
Experimental Workflow for Two-Step Synthesis
References
Side-product formation in the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone, a key intermediate in various pharmaceutical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst complexes with the product, requiring stoichiometric amounts. 3. Deactivated Aromatic Ring: While fluorobenzene is reactive enough, the presence of additional deactivating groups will inhibit the reaction.[1] | 1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored Lewis acid. 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[2] 3. Verify the purity of the fluorobenzene starting material. |
| Formation of Multiple Isomers | 1. Reaction Temperature: Temperature can influence the regioselectivity of the acylation. 2. Nature of the Lewis Acid: Different Lewis acids can exhibit varying degrees of regioselectivity. | 1. Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor the para-isomer. 2. While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or ZnCl₂ might offer improved selectivity in some cases. |
| Presence of Phenylacetic Acid Impurity | 1. Hydrolysis of Phenylacetyl Chloride: The acylating agent can react with trace amounts of water in the reaction mixture. | 1. Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Phenylacetic Anhydride | 1. Side reaction of Phenylacetyl Chloride: The acylium ion can react with unreacted phenylacetyl chloride. | 1. Control the rate of addition of the acylating agent to the reaction mixture to minimize its concentration at any given time. |
| Decarboxylation of Phenylacetic Acid | 1. High Reaction Temperatures: Phenylacetic acid, if present from hydrolysis, can decarboxylate at elevated temperatures in the presence of an acid catalyst to form toluene.[3][4] | 1. Maintain the reaction temperature below the threshold for significant decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride?
The major product is the desired para-substituted isomer, 1-(4-Fluorophenyl)-2-phenylethanone. The primary side-product is the ortho-substituted isomer, 1-(2-Fluorophenyl)-2-phenylethanone. The formation of the meta-substituted isomer, this compound (the target molecule in other synthetic routes), is generally not favored in a direct Friedel-Crafts reaction on fluorobenzene due to the ortho, para-directing effect of the fluorine substituent.
Q2: Why is polyacylation not a significant concern in this synthesis?
The product, a ketone, is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to further acylation under the reaction conditions.[5]
Q3: Can I use phenylacetic acid directly as the acylating agent?
While possible with strong Brønsted acids or in the presence of activating agents, using phenylacetyl chloride or phenylacetic anhydride is the more common and generally more efficient method for Friedel-Crafts acylation.[6]
Q4: How can I purify the desired this compound from its isomers?
Separation of the isomeric products can be challenging due to their similar physical properties. Column chromatography using silica gel is a common method for purification. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is critical for achieving good separation. In some cases, preparative HPLC or crystallization may be necessary to obtain high purity material.
Q5: What is the role of the Lewis acid in this reaction?
The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of phenylacetyl chloride, facilitating the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the electron-rich fluorobenzene ring to form the acylated product.[7][8]
Experimental Protocols
Representative Friedel-Crafts Acylation for the Synthesis of Fluorinated Phenylacetophenones
Materials:
-
Fluorobenzene
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction mechanism for Friedel-Crafts acylation.
Caption: A troubleshooting workflow for the synthesis.
Caption: Potential side-product formation pathways.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. organic chemistry - The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion in Friedel-Crafts reaction of fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts reaction of fluorobenzene.
Troubleshooting Guide: Low Conversion in Friedel-Crafts Reaction of Fluorobenzene
Low conversion in the Friedel-Crafts reaction of fluorobenzene is a common issue, primarily due to the deactivating effect of the fluorine substituent on the aromatic ring. This guide addresses the most frequent causes and provides systematic solutions.
Problem: My Friedel-Crafts reaction with fluorobenzene is showing low or no conversion.
To diagnose and resolve this issue, consider the following factors, starting with the most probable cause.
Logical Troubleshooting Workflow
Here is a step-by-step workflow to troubleshoot your reaction:
Optimization of reaction conditions for fluorinated ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of fluorinated ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My fluorination reaction is sluggish or shows no conversion. What are the possible causes and solutions?
A1: Low reactivity can stem from several factors:
-
Substrate Reactivity: The electronic and steric properties of your ketone substrate are critical. Ketones that readily form enolates or enols are more reactive towards electrophilic fluorinating agents.[1][2] For substrates with low enol content, consider adding a mild acid or base to facilitate enolization.[1][2]
-
Fluorinating Agent: The choice of fluorinating agent is crucial. For electrophilic fluorination, reagents like Selectfluor® are commonly used.[1][2] Ensure the reagent is active and has been stored correctly.
-
Reaction Temperature: Some reactions require elevated temperatures (reflux) to proceed at a reasonable rate, especially with less reactive substrates.[1][2]
-
Solvent: The solvent can influence the reaction rate. Acetonitrile is a common solvent for fluorinations with Selectfluor®.[1][2]
Electrophilic Fluorination (e.g., using Selectfluor®)
Q2: I am observing significant amounts of difluorinated product. How can I improve selectivity for monofluorination?
A2: The formation of difluorinated products is a common issue, particularly with reactive substrates.[1][2][3] To enhance monofluorination selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or stoichiometric amount of the ketone relative to the fluorinating agent can minimize over-fluorination.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the monofluorinated product.[1][2] Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR.
-
Substrate-Specific Conditions: For highly reactive β-diketones, difluorination can be a significant side reaction even at room temperature.[1][2] In such cases, further optimization of reaction time and temperature is critical.
Q3: My purified fluorinated ketone appears to be a hydrate. How can I confirm this and remove the water?
A3: Fluorinated ketones, especially those with α,α-difluoro or trifluoroacetyl groups, have a tendency to form stable hydrates due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon.[1][2]
-
Confirmation: Hydrate formation can be confirmed by spectroscopic methods. For instance, in ¹⁹F NMR, the hydrate may show a distinct resonance compared to the anhydrous ketone.[1]
-
Removal of Water: Hydrates can often be reversed by heating the sample under vacuum.[1] Maintaining a moisture-free environment during workup and storage is also crucial.[1][2]
Q4: Certain ketone substrates, like some indanone derivatives, are unreactive towards Selectfluor®. Why does this happen and are there alternative approaches?
A4: The lack of reactivity in some ketones, such as certain indanone derivatives, can be attributed to a combination of steric hindrance at the reaction site and the high stability of the keto-enol tautomer, which may be less reactive.[1][2]
-
Alternative Methods: If electrophilic fluorination is unsuccessful, consider alternative synthetic strategies such as:
Trifluoromethylation of Esters
Q5: My attempt to synthesize a trifluoromethyl ketone from an ester resulted in a low yield. What are the key parameters to optimize?
A5: The synthesis of trifluoromethyl ketones from esters, for example using fluoroform (HCF₃) and a strong base, requires careful optimization.
-
Base: The choice and amount of base are critical. Potassium hexamethyldisilazide (KHMDS) is an effective base for this transformation.[5]
-
Solvent: Ethereal solvents like triglyme are often used.[5]
-
Temperature: These reactions are typically performed at low temperatures (e.g., -40 °C) to manage the stability of the trifluoromethyl anion.[5]
-
Substrate Scope: This method may not be suitable for enolizable esters.[5]
Data Presentation: Optimization of Reaction Conditions
Table 1: Electrophilic Fluorination of Cyclic Ketones with Selectfluor® [1]
| Entry | Substrate | Product | Reaction Time (h) | Temperature | Yield (%) |
| 1 | 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | 10-96 | Room Temp. | 50 |
| 2 | 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 10-96 | Room Temp. | 55 |
| 3 | 1,3-Indanedione | 2-Fluoro-1,3-indanedione | 10-96 | Room Temp. or Reflux | Good |
| 4 | N-Methyl-4-piperidone | α-Monofluorinated product | 10-96 | Reflux | 70 |
Table 2: Optimization of Monofluorination via Boron Enolate [3]
| Entry | LiTMP (equiv.) | Benzylboronic acid pinacol ester (equiv.) | NFSI (equiv.) | Yield of Monofluorinated Product (%) | Yield of Difluorinated Product (%) |
| 1 | 2.5 | 1.0 | 2.5 | 26 | 16 |
| 2 | 1.0 | 1.5 | 2.0 | 62 | <1 |
| 3 | 1.5 | 1.5 | 2.0 | 55 | 16 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of Cyclic Ketones with Selectfluor® [1]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.0 eq) in 50 mL of acetonitrile.
-
Addition of Substrate: Once the Selectfluor® has completely dissolved, add the ketone substrate (1.0 eq) slowly to the stirring solution.
-
Reaction: Cap the flask and allow the reaction to stir at the desired temperature (room temperature or reflux at 70°C) for the specified time (10-96 hours). Monitor the reaction progress by ¹H and ¹⁹F NMR.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in approximately 20 mL of dichloromethane and wash it with three 20 mL portions of distilled water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of Monofluorinated Ketones via Boron Enolates [3]
-
Deprotonation: In a flame-dried flask under an inert atmosphere, deprotonate benzylboronic acid pinacol ester (1.5 eq) with lithium tetramethylpiperidide (LiTMP) (1.0 eq) at 0°C.
-
Enolate Formation: Add a solution of the ester substrate (1.0 eq) to the reaction mixture and heat to 50°C for 4 hours to form the boron enolate.
-
Fluorination: Cool the reaction to room temperature and add N-fluorobenzenesulfonimide (NFSI) (2.0 eq).
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Electrophilic Fluorination.
Caption: Troubleshooting Difluorination Side Reactions.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Fluorophenyl)-2-phenylethanone Purification
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 1-(3-Fluorophenyl)-2-phenylethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route. For instance, in a Friedel-Crafts acylation reaction, impurities can include unreacted starting materials like fluorobenzene and phenylacetyl chloride, as well as positional isomers (e.g., 2'-fluoro or 4'-fluoro analogs). Side-products from the reaction and residual solvents are also common.[1][2]
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: Oiling out can occur when a compound comes out of solution above its melting point.[3] This may indicate the presence of significant impurities depressing the melting point or the use of an inappropriate solvent. First, try to remove residual solvents under a high vacuum. If the product remains an oil, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.
Q3: How do I choose the best purification method for my sample?
A3: The choice depends on the nature and quantity of impurities.
-
For minor, solid-state impurities: Recrystallization is often effective.
-
For a mix of impurities or an oily product: Flash column chromatography is the most versatile method.[4][5]
-
For acidic or basic impurities: A simple liquid-liquid extraction (acid/base wash) prior to other methods can be very effective.
The diagram below provides a general workflow for selecting a purification strategy.
Q4: Can I use Thin Layer Chromatography (TLC) to guide my purification?
A4: Absolutely. TLC is an invaluable tool to assess the purity of your crude material and to determine the optimal solvent system for column chromatography.[4][5] An ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.3.[6]
Troubleshooting Guide
Recrystallization Issues
Problem: My compound will not dissolve in the hot recrystallization solvent.
-
Solution: You may be using a solvent of the wrong polarity, or not enough of it. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., acetone for ketones).[7] If the compound is mostly nonpolar, try a nonpolar solvent like hexanes or toluene.[3] If it still doesn't dissolve, add small amounts of a more polar co-solvent (e.g., ethyl acetate or methanol) to the heated mixture until dissolution is achieved.[8][9]
Problem: No crystals form upon cooling.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent line. This creates a rough surface that can initiate crystal growth.
-
Solution 2: Add an Anti-Solvent. If your compound is highly soluble even in the cold solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) until the solution becomes cloudy, then gently heat until it's clear again before cooling.[8]
-
Solution 3: Reduce Solvent Volume. Evaporate some of the solvent to create a more concentrated solution and then allow it to cool again.
-
Solution 4: Cool Slowly. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slower cooling often yields larger, purer crystals.[9]
Column Chromatography Issues
Problem: Poor separation of my compound from an impurity.
-
Solution 1: Optimize the Mobile Phase. The polarity of the eluent is critical.[5] If separation is poor, the eluent may be too polar, causing all components to move too quickly. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[5] Use TLC to test various solvent ratios to find the optimal separation before running the column.[4]
-
Solution 2: Check Column Packing. A poorly packed column can lead to uneven flow and band broadening, resulting in poor resolution.[10] Ensure the stationary phase (e.g., silica gel) is packed uniformly without air pockets.[10]
-
Solution 3: Consider a Different Stationary Phase. While silica gel is common for separating compounds like ketones, other adsorbents like alumina are also available.[4] For difficult separations of isomers, specialized columns (e.g., Phenyl or PFP columns) might offer better selectivity.[11]
Problem: The compound is not eluting from the column.
-
Solution: The mobile phase is likely not polar enough.[5] Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent in the mixture. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
Experimental Protocols & Data
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a vacuum.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent/System | Type | Notes |
|---|---|---|
| Isopropyl Alcohol | Single Solvent | A common choice for moderately polar ketones. |
| Ethanol/Water | Mixed Solvent | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool.[9] |
| Toluene/Hexane | Mixed Solvent | Good for compounds with aromatic rings. Dissolve in a minimum of hot toluene and add hexane as an anti-solvent.[8] |
| Acetone/Methanol | Mixed Solvent | Dissolve in hot acetone, then add methanol and allow to cool.[8] |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for aryl ketones is a mixture of Hexane and Ethyl Acetate.[12]
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent (wet packing).[6][10] The amount of silica should be 20 to 100 times the weight of the crude sample.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Apply this solution carefully to the top of the silica bed.[4]
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Type | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (100-200 mesh) | A versatile and common adsorbent for a wide variety of compounds, including ketones.[4][12] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A good starting mixture. The ratio is adjusted (e.g., 9:1 to 4:1) to achieve optimal separation based on TLC.[12] |
| Analyte Rf Target | 0.2 - 0.3 | This range typically provides the best balance between resolution and the time/solvent required for elution.[6] |
Visual Workflow
Caption: Decision workflow for selecting a purification method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. chromtech.com [chromtech.com]
- 11. welch-us.com [welch-us.com]
- 12. acgpubs.org [acgpubs.org]
Technical Support Center: Recrystallization of 1-(3-Fluorophenyl)-2-phenylethanone
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-(3-Fluorophenyl)-2-phenylethanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The process involves dissolving the impure compound in a hot solvent to create a saturated solution and then allowing it to cool. As the solution cools, the solubility of the desired compound decreases, leading to the formation of relatively pure crystals. The impurities ideally remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For aromatic ketones like this compound, common choices include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), or aromatic hydrocarbons (e.g., toluene).[4][5][6] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also highly effective.[6] It is crucial to perform small-scale solubility tests with various solvents to identify the optimal one for your specific sample.
Q3: My compound is not crystallizing from the solution upon cooling. What should I do?
This is a common issue that can arise from several factors. The most frequent cause is using an excessive amount of solvent.[7][8] Try boiling off some of the solvent to increase the concentration of the solute and then allow it to cool again. If the solution appears to be supersaturated, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7][8][9]
Q4: Instead of crystals, an oil is forming in my flask. How can I resolve this "oiling out"?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[7][8][10] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly.[7][8] Ensuring the initial crude product is as pure as possible can also prevent this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by gentle heating or using a rotary evaporator and then cool again.[7][8]- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[8][9] |
| "Oiling Out" | - The solution was cooled too quickly.- Significant impurities are present, depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[7][8]- Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization. |
| Low Crystal Yield | - An excessive volume of solvent was used, leaving a significant amount of product in the mother liquor. | - Concentrate the mother liquor and cool it further to obtain a second crop of crystals.- Before starting, ensure you use the minimum amount of hot solvent required for complete dissolution.[8] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[9] Be cautious as adding charcoal to a boiling solution can cause it to boil over.[9] |
| Crystals Form Too Quickly | - The solution is too concentrated or cooling is too rapid. | - Reheat the solution and add a small excess of the solvent to slow down the crystallization process, which generally leads to purer crystals.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In separate small test tubes, add approximately 20-30 mg of your crude this compound. Add a few drops of a candidate solvent to each. A good solvent will not dissolve the compound at room temperature. Heat the test tubes that show low room-temperature solubility. An ideal solvent will completely dissolve the compound at its boiling point.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid reagents), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter or by transferring them to a watch glass.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "soluble solvent"), while the other should not dissolve the compound at any temperature (the "insoluble solvent" or "anti-solvent").
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "soluble solvent" in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Potential Solvents for Recrystallization of Aromatic Ketones
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting choice. Can be used in a mixed system with water.[4] |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile.[4] |
| Isopropanol | 82 | Polar | A good alternative to ethanol. |
| Ethyl Acetate | 77 | Medium | Frequently used with hexane or heptane as an anti-solvent.[6] |
| Acetone | 56 | Medium | Can be used with water as an anti-solvent.[6] |
| Toluene | 111 | Non-polar | Good for less polar compounds; higher boiling point requires caution.[4] |
| Heptane/Hexane | 98 / 69 | Non-polar | Typically used as anti-solvents with more polar solvents.[4][6] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing decomposition of 1-(3-Fluorophenyl)-2-phenylethanone during workup
Welcome to the Technical Support Center for Synthetic Chemistry. This guide provides troubleshooting advice and frequently asked questions to help you prevent the decomposition of 1-(3-Fluorophenyl)-2-phenylethanone during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of decomposition for this compound during workup?
A1: The primary decomposition pathway for α-phenyl ketones like this compound, especially under basic conditions, is retro-Claisen cleavage . In this reaction, a nucleophile (such as a hydroxide ion from an aqueous base) attacks the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon, resulting in the formation of 3-fluorobenzoate and a benzyl anion equivalent, which is subsequently protonated to form toluene.[1][2][3]
Q2: My synthesis reaction was run under strongly basic conditions. How should I design the workup to avoid decomposition?
A2: If your reaction mixture is basic, it is critical to neutralize it before proceeding with an aqueous extraction. The best practice is to cool the reaction mixture (e.g., in an ice bath) and slowly add a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl), until the pH is neutral or slightly acidic (pH 6-7). This protonates any strong bases, preventing them from promoting retro-Claisen cleavage during the workup.
Q3: Is an acidic workup safe for this compound?
A3: Generally, ketones are stable under mildly acidic aqueous conditions.[4][5] An acidic wash (e.g., with dilute HCl) can be beneficial for removing basic impurities. However, you should avoid using hot or highly concentrated acids, as this could potentially lead to unforeseen side reactions.
Q4: What are the ideal workup conditions to maximize the yield and purity of this compound?
A4: The ideal workup is one that maintains a neutral to slightly acidic pH and avoids high temperatures. A standard procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with a neutral or slightly acidic aqueous solution (like water or brine), and then drying and concentrating the organic phase.
Q5: During purification by column chromatography, I'm observing product loss. What could be the cause?
A5: Some fluorinated or activated ketones can be sensitive to silica gel, which is weakly acidic and can sometimes catalyze decomposition or irreversible adsorption, especially if the product remains on the column for an extended period.[6] If you suspect this is an issue, you can try deactivating the silica gel by pre-treating it with a small amount of a neutral amine (like triethylamine) mixed into the eluent system, or consider alternative purification methods such as recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield after aqueous workup. | Decomposition via retro-Claisen cleavage. This is highly likely if the aqueous layer was basic (pH > 8) during extraction.[1][3] | Carefully neutralize the crude reaction mixture to pH ~7 with a mild acid (e.g., saturated NH₄Cl solution) at 0°C before adding water and performing the extraction. |
| Multiple spots on TLC plate after extraction, including polar impurities. | Formation of 3-fluorobenzoic acid. This is a byproduct of retro-Claisen cleavage and is highly polar. | A wash with a very dilute, cold basic solution (e.g., 5% NaHCO₃) can remove the acidic byproduct. Immediately follow with a brine wash to re-neutralize. Perform all steps at low temperature to minimize base-catalyzed decomposition of the desired ketone. |
| Product appears unstable during purification. | Sensitivity to purification media. The compound may be degrading on standard silica gel.[6] | Consider using a less acidic stationary phase like alumina (neutral or basic) for chromatography. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a milder purification technique. |
Data Summary
Table 1: Recommended Workup Parameters
| Parameter | Recommended Condition | Rationale & Conditions to Avoid |
| Quenching Agent | Saturated aqueous NH₄Cl | Avoid quenching directly with water if strong bases are present. |
| pH During Extraction | 6.0 - 7.5 | AVOID pH > 8. Strongly basic conditions promote retro-Claisen cleavage.[1][2] |
| Temperature | 0 - 25°C | Avoid high temperatures, which can accelerate decomposition reactions. |
| Aqueous Washes | Water, Brine (NaCl solution) | A wash with 5% NaHCO₃ can remove acidic byproducts, but should be done quickly and at low temperature. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Standard procedure to remove residual water before solvent evaporation. |
Visualized Protocols and Pathways
Decomposition Pathway: Retro-Claisen Cleavage
The diagram below illustrates the base-catalyzed decomposition of this compound.
Caption: Base-catalyzed retro-Claisen cleavage of the target ketone.
Recommended Mild Workup Workflow
This workflow outlines the key steps to isolate the product while minimizing decomposition.
Caption: Recommended workflow for a mild workup procedure.
Detailed Experimental Protocol
Recommended Mild Workup and Extraction Protocol
-
Cooling: Once the reaction is complete, place the reaction vessel in an ice-water bath and cool the contents to 0-5°C with stirring.
-
Neutralization: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the cold reaction mixture. Monitor the pH of the aqueous component using pH paper, continuing the addition until a pH of approximately 7 is reached.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL). The brine wash helps to break up emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent. Rinse the drying agent with a small amount of fresh extraction solvent and combine the filtrates. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by the chosen method (e.g., column chromatography or recrystallization) to yield pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Managing Thermal Stability of 1-(3-Fluorophenyl)-2-phenylethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-2-phenylethanone. The information herein is intended to promote safer handling and reaction management by addressing potential thermal stability issues.
Troubleshooting Guide
Uncontrolled temperature increases or unexpected side reactions can compromise experimental outcomes and pose significant safety risks. This guide provides a systematic approach to troubleshooting common issues related to the thermal stability of reactions involving this compound.
Issue 1: Uncontrolled Exotherm or Runaway Reaction
An uncontrolled increase in reaction temperature is a critical safety concern. Many chemical reactions are exothermic, releasing heat that, if not properly managed, can lead to a thermal runaway.[1][2]
Symptoms:
-
Rapid, unexpected rise in reaction temperature.
-
Boiling of the solvent, even with cooling applied.
-
Noticeable increase in pressure within the reaction vessel.
-
Change in reaction mixture color, indicating decomposition or side product formation.
-
Visible off-gassing or fuming.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Cooling | Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction vessel. Consider using a more efficient cooling system. |
| Reagent Addition Rate Too High | For exothermic reactions, add reagents dropwise or in small portions to control the rate of heat generation.[2] |
| Incorrect Solvent Choice | Use a solvent with a higher boiling point to provide a larger temperature buffer. Ensure the solvent has adequate heat capacity to absorb the energy released. |
| Concentration of Reactants Too High | Dilute the reaction mixture to reduce the concentration of reactants, thereby slowing the reaction rate and heat output. |
| Stirring Failure | Inadequate stirring can create localized hot spots. Ensure the stirring mechanism is functioning correctly and is appropriate for the scale and viscosity of the reaction. |
| Contamination | Impurities can sometimes catalyze side reactions or decomposition, leading to an unexpected exotherm. Ensure all glassware is clean and reagents are of appropriate purity. |
Workflow for Managing a Runaway Reaction:
Caption: Workflow for responding to a runaway reaction.
Issue 2: Product Decomposition or Low Yield
Thermal instability can lead to the degradation of the desired product, resulting in lower yields and the formation of impurities.
Symptoms:
-
The final product is discolored (e.g., dark brown or tar-like).
-
Complex mixture of products observed by TLC, GC-MS, or NMR.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature | Optimize the reaction temperature. A lower temperature may slow the reaction but can significantly reduce decomposition. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation over time. |
| Presence of Incompatible Substances | This compound may be incompatible with strong acids, strong bases, and strong oxidizing or reducing agents, which can promote decomposition.[3] |
| Atmospheric Oxygen | For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Light Exposure | Some organic molecules are light-sensitive. Protect the reaction from light by wrapping the glassware in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While specific thermal stability data for this compound is not extensively published, ketones of this class can be combustible and may react exothermically with incompatible materials.[4] Key hazards include:
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
-
Reactivity: It is incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents.[3] Contact with these substances can lead to vigorous, heat-generating reactions.
-
General Handling: As with most organic chemicals, avoid inhalation, ingestion, and contact with skin and eyes.[5][6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[7]
Q2: How can I assess the thermal risk of my specific reaction?
A preliminary thermal hazard assessment can be performed before scaling up a reaction.
-
Literature Review: Search for data on analogous reactions or compounds.
-
Calculation: Estimate the adiabatic temperature rise (ΔT_ad) if possible. A high calculated value suggests a higher risk.
-
Small-Scale Experimentation: Conduct the reaction on a small scale with careful temperature monitoring to observe the exotherm.
-
Calorimetry (for scale-up): Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide quantitative data on heat flow and decomposition onset temperatures.
Q3: What are the recommended storage conditions for this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition, heat, and incompatible substances such as strong acids, bases, and oxidizing agents.[3][6]
Q4: What experimental setup is recommended for monitoring reaction temperature?
A robust temperature monitoring and control system is crucial for managing potentially exothermic reactions.
Caption: Recommended setup for temperature-controlled reactions.
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with this compound (Illustrative Example)
This protocol is a hypothetical example to illustrate safety considerations. Grignard reactions are often exothermic and require careful control.
Objective: To perform a nucleophilic addition to the carbonyl group of this compound using a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (for quenching)
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and nitrogen inlet
-
Digital thermometer and a cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Setup: Assemble the dry glassware. The three-neck flask should be equipped with a magnetic stir bar, a condenser with a nitrogen inlet, an addition funnel, and a rubber septum for the thermometer.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 10-15 minutes.
-
Initial Charge: Dissolve this compound in anhydrous solvent in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Grignard reagent to the addition funnel. Add the reagent to the stirred ketone solution dropwise, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to control the exotherm.
-
Reaction Monitoring: Monitor the reaction by TLC. Allow the mixture to stir at the controlled temperature until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride dropwise to quench the excess Grignard reagent. Caution: The quenching process is also exothermic.
-
Workup: Proceed with standard aqueous workup and purification.
Safety Considerations:
-
All glassware must be oven-dried to prevent reaction with water.
-
The reaction must be conducted under an inert atmosphere.
-
The addition of the Grignard reagent and the quenching step are highly exothermic and require vigilant temperature control.
-
Have a larger cooling bath ready for emergency cooling if needed.
Disclaimer: This guide is for informational purposes only and does not constitute professional safety advice. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before beginning any experiment.
References
- 1. wjarr.com [wjarr.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. sdfine.com [sdfine.com]
- 6. scribd.com [scribd.com]
- 7. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride.[1][2] This electrophilic aromatic substitution reaction directly forms the desired carbon-carbon bond and ketone functionality.[1][2] Alternative routes, such as the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)-2-phenylethanol, are also viable but may involve additional synthetic steps.
Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts acylation?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction is typically exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Reagent Addition Rate: Slow and controlled addition of the acylating agent (phenylacetyl chloride) is necessary to manage the exotherm and prevent localized high concentrations of reactants.
-
Agitation: Efficient mixing is essential to ensure homogeneity and facilitate heat transfer, especially in larger reactors.
-
Moisture Control: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. All reagents and equipment must be scrupulously dried.
Q3: What are the main by-products expected in the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride?
A3: The primary by-products can include:
-
Isomeric Products: Acylation can occur at the ortho- and para-positions of fluorobenzene, leading to the formation of 1-(2-fluorophenyl)-2-phenylethanone and 1-(4-fluorophenyl)-2-phenylethanone. The meta-isomer is generally the desired product due to the directing effect of the fluorine atom.
-
Polyacylated Products: While less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring under harsh conditions.[2]
-
Unreacted Starting Materials: Incomplete reaction can leave residual fluorobenzene and phenylacetyl chloride.
Q4: How can the purity of this compound be improved on a large scale?
A4: Purification at scale can be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified to provide good recovery of the pure product.
-
Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be used to separate it from impurities.
-
Chromatography: While less common for large-scale production due to cost, column chromatography can be employed for high-purity requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst (due to moisture).- Insufficient reaction time or temperature.- Poor quality of starting materials. | - Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored Lewis acid catalyst.- Optimize reaction time and temperature through small-scale experiments.- Verify the purity of fluorobenzene and phenylacetyl chloride. |
| Formation of Isomeric Impurities | - Reaction temperature is too high.- Incorrect catalyst or stoichiometry. | - Maintain a lower reaction temperature to favor the formation of the meta-isomer.- Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂).- Optimize the molar ratio of catalyst to reactants. |
| Difficult Work-up (Emulsion Formation) | - Incomplete quenching of the catalyst.- Inefficient phase separation. | - Ensure complete decomposition of the catalyst-product complex by adding the reaction mixture to ice-water slowly and with vigorous stirring.- Use a suitable extraction solvent and consider adding brine to break emulsions. |
| Product is an Oil Instead of a Solid | - Presence of impurities that lower the melting point.- Incomplete removal of solvent. | - Purify the product by column chromatography or distillation.- Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a scalable synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Fluorobenzene | 96.10 | 5.0 |
| Phenylacetyl chloride | 154.60 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | - |
| Hydrochloric acid (HCl), 2M | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and anhydrous aluminum chloride under a nitrogen atmosphere.
-
Catalyst Complex Formation: The mixture is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: A solution of phenylacetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture over 1-2 hours, while maintaining the temperature at 0-5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours and then allowed to warm to room temperature and stirred for another 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: The reaction mixture is slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with 2M HCl, water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.
Method 2: Oxidation of 1-(3-Fluorophenyl)-2-phenylethanol
This alternative two-step route involves the synthesis of the corresponding alcohol followed by oxidation.
Step 1: Synthesis of 1-(3-Fluorophenyl)-2-phenylethanol (Not detailed here)
This intermediate can be prepared via methods such as the Grignard reaction between 3-fluorobenzaldehyde and benzylmagnesium chloride.
Step 2: Oxidation to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-(3-Fluorophenyl)-2-phenylethanol | 216.25 | 1.0 |
| Jones Reagent (CrO₃ in H₂SO₄/water) | - | 1.1 |
| Acetone | - | - |
| Isopropanol | - | - |
| Dichloromethane (DCM) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 1-(3-fluorophenyl)-2-phenylethanol in acetone.
-
Oxidation: The solution is cooled to 0-5 °C in an ice bath. Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed (typically 1-2 hours).
-
Quenching: The excess oxidant is quenched by the slow addition of isopropanol until the orange color disappears completely.
-
Work-up: The mixture is filtered to remove the chromium salts, and the filtrate is concentrated under reduced pressure to remove most of the acetone. The residue is taken up in dichloromethane and washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Oxidation of Alcohol |
| Starting Materials | Fluorobenzene, Phenylacetyl chloride, AlCl₃ | 1-(3-Fluorophenyl)-2-phenylethanol, Oxidizing agent |
| Number of Steps | 1 | 2 (including alcohol synthesis) |
| Typical Yield | 70-85% | 85-95% (for the oxidation step) |
| Scalability | High | Moderate to High |
| Key Challenges | Strict anhydrous conditions, regioselectivity control, catalyst handling and disposal. | Synthesis of the starting alcohol, use of potentially hazardous oxidizing agents. |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Halogenation of 1-(3-Fluorophenyl)-2-phenylethanone
Welcome to the technical support center for the halogenation of 1-(3-Fluorophenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My α-bromination reaction is producing a significant amount of starting material, even after extended reaction times. What is causing the incomplete conversion?
A1: Incomplete conversion in the α-bromination of ketones like this compound is often linked to the rate-determining step of the reaction, which is the formation of the enol or enolate intermediate.[1]
-
Insufficient Acid/Base Catalyst: Under acidic conditions, a catalyst is required to promote the tautomerization to the enol form.[2] Ensure you are using a sufficient amount of an appropriate acid catalyst, such as acetic acid or a catalytic amount of HBr.
-
Steric Hindrance: The bulky phenyl groups may sterically hinder the approach of the base or the attack of the halogen.
-
Inappropriate Solvent: The choice of solvent can influence the rate of enolization. Polar aprotic solvents are generally preferred.
-
Low Temperature: While lower temperatures can help control selectivity, they may also slow down the rate of reaction. Consider a modest increase in temperature if selectivity is not compromised.
Q2: I am observing polyhalogenation, specifically the formation of a di-brominated product. How can I favor mono-bromination?
A2: Polyhalogenation is a common issue, particularly under basic conditions.[3][4] The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-proton, making it more susceptible to removal and subsequent halogenation.[2]
-
Use Acidic Conditions: Acid-catalyzed halogenation is generally preferred for mono-halogenation because the introduction of the first halogen deactivates the carbonyl oxygen towards further protonation, which is necessary for enol formation.[3][4]
-
Control Stoichiometry: Use a stoichiometry of 1.0 to 1.1 equivalents of the halogenating agent (e.g., N-bromosuccinimide or Bromine).
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the halogen at all times.
-
Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant amounts of the di-halogenated product are formed.
Q3: My halogenation reaction is resulting in bromination on one of the aromatic rings instead of the desired α-position. How can I improve regioselectivity?
A3: Aromatic bromination is an electrophilic substitution reaction that can compete with α-halogenation, especially if Lewis acids are present or if the reaction is run under conditions that favor electrophilic aromatic substitution.
-
Avoid Lewis Acids: Ensure that your reagents and glassware are free from Lewis acid contaminants (e.g., iron salts) that can catalyze aromatic halogenation.
-
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can favor benzylic bromination, while NBS in the absence of a radical initiator and in a polar solvent will favor α-halogenation. For α-halogenation, Br2 in a solvent like acetic acid or chloroform is a common choice.
-
Reaction Conditions: Running the reaction in the dark can help to suppress free-radical pathways that might lead to side-chain bromination on the phenyl ring.
Q4: The purification of the α-halogenated product is proving difficult. What are the best practices for purification?
A4: The purification of α-halo ketones can be challenging due to their reactivity and potential for decomposition.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A solvent system of ethanol/water or hexane/ethyl acetate can be explored.
-
Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. It is important to use a non-polar eluent system and to run the column quickly to minimize contact time with the silica, which can be acidic and promote decomposition. A gradient elution from hexane to a mixture of hexane and ethyl acetate is a good starting point.
-
Aqueous Workup: During the workup, be mindful that residual base can lead to side reactions like Favorskii rearrangement. Ensure the organic layer is thoroughly washed with a dilute acid (like 1M HCl), followed by water and brine.
Data and Protocols
Table 1: Comparison of Halogenation Conditions for Deoxybenzoin Analogs
| Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield of Mono-α-Halogenated Product (%) | Key Observations |
| Br₂ | Acetic Acid | 25-30 | 75-85 | Good for mono-bromination, can lead to HBr byproduct. |
| NBS | CCl₄ / AIBN | 80 (reflux) | Variable | Primarily for benzylic bromination, not ideal for α-halogenation. |
| Pyridinium tribromide | THF | 25 | 80-90 | Milder alternative to Br₂, reduces HBr formation. |
| SO₂Cl₂ | CH₂Cl₂ | 0-25 | 70-80 | Effective for α-chlorination. |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol: α-Bromination of this compound
This protocol is a representative procedure for the acid-catalyzed α-bromination of this compound.
Materials:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine in glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-water slurry.
-
Workup:
-
Add 10% sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visual Guides
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting common issues during the halogenation reaction.
Caption: Troubleshooting flowchart for halogenation issues.
Reaction Pathway: Acid-Catalyzed α-Bromination
This diagram illustrates the mechanism for the acid-catalyzed α-bromination, highlighting the key enol intermediate.
Caption: Mechanism of acid-catalyzed α-bromination.
References
Quenching procedures for reactions involving 1-(3-Fluorophenyl)-2-phenylethanone
Technical Support Center: 1-(3-Fluorophenyl)-2-phenylethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures involving reactions with this compound. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workups.
Troubleshooting Guides
This section addresses common problems encountered during the quenching and workup of reactions involving this compound.
Q1: My reaction is extremely vigorous and difficult to control upon adding a quenching agent. What's happening and how can I prevent it?
A: A highly exothermic or vigorous quench is typically due to the rapid reaction of a highly reactive species (e.g., organolithium reagents, metal hydrides) with a protic quenching agent like water.[1][2] To control the process:
-
Cool the reaction mixture: Always perform the quench at a reduced temperature, typically in an ice bath (0 °C) or even a dry ice/acetone bath (-78 °C) for extremely reactive reagents.[3]
-
Dilute the reaction mixture: If possible, dilute the reaction mixture with a compatible, inert solvent before quenching.
-
Use a less reactive quenching agent first: Employ a "step-down" quenching procedure. Add a less reactive protic solvent like isopropanol or tert-butanol dropwise first to consume the most reactive species before adding water or aqueous solutions.[3][4]
-
Slow, controlled addition: Add the quenching agent very slowly, drop by drop, using an addition funnel or a syringe pump. Ensure adequate stirring to dissipate heat and prevent localized "hot spots".[2]
Q2: I'm observing a significant amount of an unknown impurity in my NMR spectrum after workup. What could it be?
A: Fluorinated ketones, including structures similar to this compound, are susceptible to hydration across the carbonyl group, especially under acidic or basic aqueous conditions during workup.[5][6] This forms a gem-diol (hydrate) which can complicate analysis.
-
Check for Hydrate Formation: The hydrate will have a different chemical shift in NMR compared to the ketone. Hydration is often reversible.[6]
-
Minimize Contact with Water: If hydration is suspected, minimize the time the compound is in contact with the aqueous phase.
-
Anhydrous Workup: If the reaction allows, consider an anhydrous workup. Quench with a non-aqueous protic source if applicable, and filter the resulting salts under an inert atmosphere.
-
Removal of Hydrate: Heating the sample under vacuum can sometimes reverse the hydration.[6]
Q3: My product yield is consistently low after aqueous workup and extraction. What are potential causes?
A: Low yield can result from several factors during the quenching and extraction steps:
-
Decomposition: The fluorinated ketone moiety might be unstable to the pH conditions of the quench. Strong acidic or basic conditions can sometimes lead to side reactions or decomposition. A neutral quench with saturated ammonium chloride (for basic reactions) or saturated sodium bicarbonate (for acidic reactions) is often preferred.
-
Incomplete Quenching: If the reaction is not fully quenched, reactive species may interfere with the extraction process or degrade the product. Ensure the quenching agent is added until no further reaction (e.g., bubbling, heat evolution) is observed.[2]
-
Poor Extraction Efficiency: this compound is an organic compound, but its solubility can be influenced by the overall composition of the reaction mixture. Ensure you are using an appropriate extraction solvent and performing multiple extractions (e.g., 3 times with a suitable solvent like ethyl acetate or dichloromethane) to maximize recovery.[7]
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product. If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it.
Q4: After quenching my reaction that used a strong base like LDA or n-BuLi, the aqueous layer is very basic and difficult to handle. What is a safer quenching method?
A: For reactions involving strong, pyrophoric, or highly water-reactive bases, a direct quench with water is hazardous.[1][2] The recommended procedure is a step-down quench:
-
Cool the reaction vessel to 0 °C or -78 °C.
-
Slowly add a less reactive alcohol, such as isopropanol or ethanol.[4]
-
Once the initial vigorous reaction subsides, slowly add methanol or water to quench any remaining reactive species.[3]
-
Finally, you can proceed with a standard aqueous workup using saturated ammonium chloride solution to neutralize the mixture to a manageable pH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction?
A: Quenching is the process of deactivating any unreacted, highly reactive reagents in a chemical reaction. This is a critical step to render the reaction mixture safe for handling, workup, and purification. It ensures that no uncontrolled reactions occur upon exposure to air or during subsequent steps like solvent removal.
Q2: How do I choose the correct quenching agent?
A: The choice depends on the type of reactive species you need to neutralize. The table below provides a general guide.
| Reagent Class in Reaction | Recommended Quenching Agent(s) | Rationale & Cautions |
| Strong Bases (e.g., n-BuLi, LDA, Grignards) | 1. Isopropanol or Ethanol (slowly at low temp) 2. Saturated NH₄Cl solution | Alcohols are less reactive than water, allowing for controlled quenching of strong bases.[3][4] Saturated NH₄Cl is a weak acid that neutralizes the base without making the solution strongly acidic. |
| Strong Acids (e.g., H₂SO₄, CF₃SO₃H) | 1. Water (slowly, in an ice bath) 2. Saturated NaHCO₃ or Na₂CO₃ solution | The reaction should be cooled and the base added slowly to control the exothermic acid-base neutralization. NaHCO₃ is a weak base that neutralizes the acid and is generally preferred over strong bases like NaOH to avoid potential base-mediated side reactions with the product.[7] |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | 1. Ethyl acetate (for LiAlH₄) 2. Methanol (slowly at low temp) 3. Water or dilute acid | For LiAlH₄, quenching with ethyl acetate first is a standard procedure. For both, a step-wise addition of a protic source from least reactive to most reactive (alcohol -> water) is safest. Acidic workup helps to dissolve the resulting metal salts.[4] |
| Electrophilic Reagents (e.g., Acyl Chlorides) | Water, dilute NaHCO₃ solution | These reagents react with water to form carboxylic acids or with bicarbonate to form carboxylates. The reaction can be vigorous, so cooling is recommended.[4] |
Q3: What are the essential safety precautions for quenching a reaction?
A: Safety is paramount during quenching:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate gloves.
-
Fume Hood: Perform all quenching operations in a certified chemical fume hood to ensure proper ventilation, especially when flammable gases like hydrogen might be produced.[1][2]
-
Inert Atmosphere: For air- and moisture-sensitive reagents, the initial part of the quench should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: Use an ice bath to manage heat evolution during the quench.[2]
-
Controlled Addition: Never dump the quenching agent into the reaction. Use slow, dropwise addition with vigorous stirring.[2]
-
No Sealed Systems: Ensure the reaction vessel is not sealed, as pressure can build up from gas evolution (e.g., H₂ from hydrides, CO₂ from bicarbonate).[2]
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is suitable for reactions that do not contain highly pyrophoric or water-reactive reagents.
-
Cool the reaction flask in an ice-water bath (0 °C).
-
With vigorous stirring, slowly add the appropriate quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) dropwise via an addition funnel.
-
Continue stirring for 15-30 minutes at 0 °C after the addition is complete to ensure the quench is finished.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[7]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Step-Down Quench for Pyrophoric/Highly Reactive Reagents
This protocol is designed for quenching reactions containing reagents like organolithiums or powerful hydrides.
-
Ensure the reaction is under an inert atmosphere (nitrogen or argon).
-
Cool the reaction flask to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity.
-
Slowly, add a less reactive quenching agent, such as isopropanol, dropwise via syringe.[4] Monitor for gas evolution or temperature increase.
-
Once the initial vigorous reaction has ceased, switch to a more reactive quenching agent like methanol, again adding it slowly.[3]
-
After the reaction with methanol is complete, very cautiously add water dropwise.[2] Be aware that even after adding alcohol, the remaining reagents can still react violently with water.[2]
-
Once the addition of water is complete and the reaction is no longer exothermic, the mixture can be warmed to room temperature.
-
Proceed with the standard aqueous workup as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General experimental workflow for reaction quenching and product workup.
Quenching Agent Selection Guide
Caption: Decision tree for selecting an appropriate quenching strategy.
Potential Side Reactions During Workup
Caption: Relationship between workup conditions and potential hydrate formation.
References
Validation & Comparative
Reactivity Face-Off: 1-(3-Fluorophenyl)-2-phenylethanone vs. 1-(4-Fluorophenyl)-2-phenylethanone
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and materials science, the subtle placement of a single atom can dramatically alter a molecule's properties and reactivity. This guide provides a detailed comparison of the reactivity of two closely related fluorinated ketones: 1-(3-Fluorophenyl)-2-phenylethanone and 1-(4-Fluorophenyl)-2-phenylethanone. Understanding these differences is paramount for optimizing reaction conditions, predicting product distributions, and designing novel molecular entities with desired functionalities.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of these two isomers is primarily dictated by the electronic influence of the fluorine atom on the benzoyl group. Fluorine is a unique substituent, exhibiting a dual nature: it is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The position of the fluorine atom—meta (in the 3-position) versus para (in the 4-position)—determines the interplay of these opposing effects, ultimately governing the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
In the para-isomer , 1-(4-Fluorophenyl)-2-phenylethanone, the fluorine atom's +M effect can extend to the carbonyl group, partially offsetting the strong -I effect. This resonance donation increases electron density at the carbonyl carbon, making it slightly less electrophilic compared to the meta-isomer.
Conversely, in the meta-isomer , this compound, the +M effect of the fluorine atom does not extend to the carbonyl group. Consequently, the reactivity is predominantly controlled by the potent -I effect, which withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This renders the carbonyl carbon more electrophilic and the α-protons more acidic.
This fundamental difference in electronic properties leads to predictable variations in reactivity across a range of chemical transformations.
Comparative Reactivity in Key Chemical Reactions
The differential reactivity of these isomers can be observed in several key reaction types, including nucleophilic addition to the carbonyl group and reactions involving the formation of an enolate intermediate.
Nucleophilic Addition Reactions
In reactions involving the direct attack of a nucleophile on the carbonyl carbon, the more electrophilic carbonyl group of the meta-isomer is expected to react faster . A pertinent example is the reduction of the carbonyl group.
| Reaction | Substrate | Relative Rate | Product |
| Sodium Borohydride Reduction | This compound | Faster | 1-(3-Fluorophenyl)-2-phenylethanol |
| 1-(4-Fluorophenyl)-2-phenylethanone | Slower | 1-(4-Fluorophenyl)-2-phenylethanol |
Note: This is a predicted trend based on electronic effects. Experimental validation is recommended.
Enolate Formation and Subsequent Reactions
The acidity of the α-protons is crucial for reactions proceeding through an enolate intermediate, such as alkylations, aldol condensations, and halogenations. The stronger electron-withdrawing nature of the 3-fluoro substituent in the meta-isomer leads to a more stabilized enolate, and therefore, a faster rate of enolate formation.
A study on the pKa values of substituted acetophenones provides strong evidence for this trend. Although data for the exact target molecules is not available, the trend observed for 3-fluoroacetophenone and 4-fluoroacetophenone can be extrapolated. The pKa of 3-fluoroacetophenone is lower than that of 4-fluoroacetophenone, indicating higher acidity of the α-protons.
| Compound | pKa (in DMSO) |
| 3-Fluoroacetophenone | 23.9 |
| 4-Fluoroacetophenone | 24.2 |
Data extrapolated from studies on substituted acetophenones.
This increased acidity translates to a higher concentration of the enolate at equilibrium, leading to faster reaction rates in subsequent steps.
Experimental Protocols
Protocol 1: Competitive Reduction of this compound and 1-(4-Fluorophenyl)-2-phenylethanone
Objective: To determine the relative reactivity of the two isomers towards a nucleophilic reducing agent.
Materials:
-
This compound
-
1-(4-Fluorophenyl)-2-phenylethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar stock solution of this compound, 1-(4-Fluorophenyl)-2-phenylethanone, and the internal standard in DCM.
-
In a round-bottom flask, cool the stock solution to 0 °C in an ice bath.
-
Prepare a solution of NaBH₄ in methanol (use a substoichiometric amount, e.g., 0.25 equivalents relative to the total ketone concentration).
-
Add the NaBH₄ solution dropwise to the ketone solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and analyze by GC-MS.
-
Quantify the disappearance of the starting materials relative to the internal standard to determine the relative reaction rates.
Protocol 2: Determination of Relative Rates of Enolate Formation via Deuterium Exchange
Objective: To compare the rates of α-proton exchange, which is indicative of the rate of enolate formation.
Materials:
-
This compound
-
1-(4-Fluorophenyl)-2-phenylethanone
-
Deuterated methanol (MeOD)
-
Sodium methoxide (NaOMe)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve a known amount of each ketone separately in MeOD in an NMR tube.
-
Acquire a proton NMR spectrum of each solution to serve as the t=0 reference.
-
Add a catalytic amount of NaOMe to each NMR tube.
-
Acquire proton NMR spectra at regular time intervals.
-
Monitor the decrease in the integration of the α-proton signal relative to a non-exchangeable aromatic proton signal.
-
The rate of decrease in the α-proton signal integration is directly proportional to the rate of enolate formation.
Visualizing the Reactivity Difference
The following diagrams illustrate the underlying principles governing the reactivity of the two isomers.
Caption: Electronic effects governing the reactivity of the two isomers.
Caption: Workflow for comparing the reactivity of the two isomers.
Conclusion
The position of the fluorine substituent on the phenyl ring of 1-phenyl-2-phenylethanone derivatives has a profound and predictable impact on their chemical reactivity. This compound , with its more electron-deficient carbonyl carbon and more acidic α-protons, is generally the more reactive of the two isomers in both nucleophilic addition and enolate-mediated reactions. For researchers in drug development and materials science, this understanding is critical for reaction design, enabling the selective synthesis of desired products and the fine-tuning of molecular properties. The experimental protocols provided offer a framework for quantifying these reactivity differences in a laboratory setting.
A Comparative Guide to the Biological Potential of Fluorophenyl Ethanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. The fluorophenyl ethanone isomers—2-fluorophenyl ethanone, 3-fluorophenyl ethanone, and 4-fluorophenyl ethanone—represent key building blocks in the synthesis of a diverse array of biologically active compounds. While direct comparative studies on the biological activities of these isomers are not extensively documented, a wealth of research on their derivatives highlights their differential potential in drug discovery. This guide provides an objective comparison based on the reported biological activities of compounds derived from each isomer, supported by available experimental data and methodologies.
Overview of Fluorophenyl Ethanone Isomers
Fluorophenyl ethanones are aromatic ketones distinguished by the position of the fluorine atom on the phenyl ring. This positional isomerism significantly influences the electronic properties and reactivity of the molecule, thereby dictating the types of biological activities observed in their derivatives.
-
2-Fluorophenyl Ethanone (2-Fluoroacetophenone): The fluorine atom at the ortho position can exert steric and electronic effects that influence the conformation of derivatives, potentially leading to unique biological profiles.[1] It is a versatile intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]
-
3-Fluorophenyl Ethanone (3-Fluoroacetophenone): With the fluorine atom at the meta position, this isomer's electronic influence is primarily inductive. Its derivatives have been explored for various biological applications.
-
4-Fluorophenyl Ethanone (4-Fluoroacetophenone): The para-positioning of the fluorine atom allows for strong electronic effects through resonance. This isomer is a common starting material for a wide range of biologically active molecules, including those with anti-inflammatory, antioxidant, and anticancer properties.[3]
Comparative Biological Activities of Derivatives
The biological potential of each fluorophenyl ethanone isomer is best understood by examining the activities of the compounds synthesized from them.
Derivatives of 2-Fluorophenyl Ethanone
Derivatives of 2-fluorophenyl ethanone have been investigated for their conformational preferences which can be crucial for biological activity.[1] This isomer serves as a key starting material in the synthesis of various bioactive compounds.[2]
Derivatives of 3-Fluorophenyl Ethanone
While less extensively studied than the 4-fluoro isomer, derivatives of 3-fluorophenyl ethanone have shown promise in medicinal chemistry. For instance, bioreduction of 3'-fluoroacetophenone has been reported, indicating its utility in biocatalytic transformations to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
Derivatives of 4-Fluorophenyl Ethanone
A significant body of research highlights the diverse biological activities of derivatives synthesized from 4-fluorophenyl ethanone.
Table 1: Biological Activities of 4-Fluorophenyl Ethanone Derivatives
| Derivative Class | Biological Activity | Key Findings | Reference(s) |
| Chalcones | Anti-inflammatory, Analgesic, Antioxidant | Dihydropyrazole derivatives of 4'-fluoro-2'-hydroxychalcones showed significant analgesic and anti-inflammatory activities. | [4][5] |
| Chalcones | 5-Lipoxygenase Inhibition, Anticancer | Fluorinated 3,4-dihydroxychalcones exhibited potent 5-lipoxygenase inhibition and in vitro antitumor activity against a human cancer cell line panel. | [6] |
| Phenylacetamides | Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, particularly the PC3 prostate carcinoma cell line. | [7] |
| Fluoroquinolones | Antimicrobial, Anticancer | Fluoroquinolone derivatives are well-known for their antibacterial activity, and modifications have led to compounds with anticancer potential by targeting DNA topoisomerases. | [8][9] |
Experimental Protocols
Detailed experimental protocols for the direct biological evaluation of fluorophenyl ethanone isomers are scarce. However, the following are generalized methodologies for key experiments cited for their derivatives.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution into the plantar surface of the rat's hind paw induces localized edema.
-
Test Compound Administration: The test compounds (derivatives of fluorophenyl ethanones) are administered orally or intraperitoneally at a specific dose prior to carrageenan injection.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (receiving only the vehicle). A standard anti-inflammatory drug like indomethacin is often used as a positive control.[10]
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a normal cell line are used.[7]
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells metabolize MTS into a formazan product that is soluble in the culture medium.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[7]
Antimicrobial Activity (Broth Microdilution Method)
-
Microorganisms: A panel of bacterial and/or fungal strains is selected.
-
Inoculum Preparation: The microorganisms are cultured in a suitable broth medium to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of fluorophenyl ethanone derivatives.
Signaling Pathway
Caption: Simplified arachidonic acid cascade, a target for anti-inflammatory derivatives.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 9. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
Spectroscopic Scrutiny: A Comparative Analysis of 2'-Fluoro, 3'-Fluoro, and 4'-Fluoro-2-Phenylacetophenone Isomers
A detailed spectroscopic comparison of 2'-fluoro-, 3'-fluoro-, and 4'-fluoro-2-phenylacetophenone reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the varied positions of the fluorine atom on the phenyl ring, provide valuable structural information for researchers in drug discovery and organic synthesis.
This guide presents a comprehensive analysis of the spectroscopic data for the three positional isomers of fluoro-2-phenylacetophenone. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in the identification and characterization of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for the synthesis and spectroscopic analyses are provided.
Introduction
Fluoro-substituted aromatic ketones are important structural motifs in medicinal chemistry and materials science. The position of the fluorine atom can significantly influence the molecule's electronic properties, conformation, and biological activity. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for understanding the structure-property relationships. This guide focuses on the comparative analysis of 2'-fluoro-2-phenylacetophenone, 3'-fluoro-2-phenylacetophenone, and 4'-fluoro-2-phenylacetophenone, highlighting the key differences in their NMR, IR, and mass spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
¹H NMR Spectral Data
The proton NMR spectra of the three isomers show characteristic signals for the aromatic protons and the methylene protons of the 2-phenylacetophenone core. The chemical shifts and coupling patterns of the aromatic protons on the fluorinated phenyl ring are particularly informative for distinguishing between the isomers.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2'-Fluoro-2-phenylacetophenone | Aromatic Protons: ~7.1-8.0 (m), Methylene Protons (-CH₂-): ~4.2 (s) |
| 3'-Fluoro-2-phenylacetophenone | Aromatic Protons: ~7.0-7.8 (m), Methylene Protons (-CH₂-): ~4.2 (s) |
| 4'-Fluoro-2-phenylacetophenone | Aromatic Protons: ~7.1-8.1 (m, with characteristic doublet of doublets for protons ortho and meta to fluorine), Methylene Protons (-CH₂-): ~4.2 (s) |
¹³C NMR Spectral Data
The carbon NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shift of the carbonyl carbon and the carbons of the fluorinated aromatic ring are sensitive to the position of the fluorine atom. The C-F coupling constants are also a key diagnostic feature.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2'-Fluoro-2-phenylacetophenone | Carbonyl (C=O): ~195, Aromatic Carbons: ~115-160 (with C-F coupling), Methylene (-CH₂-): ~45 |
| 3'-Fluoro-2-phenylacetophenone | Carbonyl (C=O): ~196, Aromatic Carbons: ~115-165 (with C-F coupling), Methylene (-CH₂-): ~45 |
| 4'-Fluoro-2-phenylacetophenone | Carbonyl (C=O): ~195, Aromatic Carbons: ~115-165 (with C-F coupling), Methylene (-CH₂-): ~45 |
¹⁹F NMR Spectral Data
Fluorine-19 NMR is a powerful tool for the direct observation of the fluorine nucleus. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a definitive method for distinguishing between the isomers.
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 2'-Fluoro-2-phenylacetophenone | ~ -110 to -120 |
| 3'-Fluoro-2-phenylacetophenone | ~ -110 to -115 |
| 4'-Fluoro-2-phenylacetophenone | ~ -105 to -115 |
Infrared (IR) Spectral Data
The IR spectra of the three isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band can be subtly influenced by the electronic effects of the fluorine substituent.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2'-Fluoro-2-phenylacetophenone | ~1690 (C=O stretch), ~1600, 1450 (Aromatic C=C stretch), ~1220 (C-F stretch) |
| 3'-Fluoro-2-phenylacetophenone | ~1690 (C=O stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-F stretch) |
| 4'-Fluoro-2-phenylacetophenone | ~1685 (C=O stretch), ~1600, 1500 (Aromatic C=C stretch), ~1230 (C-F stretch) |
Mass Spectrometry (MS) Data
The mass spectra of the three isomers show a prominent molecular ion peak (M⁺) at m/z 214. The fragmentation patterns are also informative, with characteristic losses of fragments such as the phenyl group and the fluorophenyl group.
| Compound | Mass Spectrometry (m/z) |
| 2'-Fluoro-2-phenylacetophenone | Molecular Ion (M⁺): 214, Key Fragments: 123 (M-C₇H₅O)⁺, 105 (C₇H₅O)⁺, 91 (C₇H₇)⁺ |
| 3'-Fluoro-2-phenylacetophenone | Molecular Ion (M⁺): 214, Key Fragments: 123 (M-C₇H₅O)⁺, 105 (C₇H₅O)⁺, 91 (C₇H₇)⁺ |
| 4'-Fluoro-2-phenylacetophenone | Molecular Ion (M⁺): 214, Key Fragments: 123 (M-C₇H₅O)⁺, 105 (C₇H₅O)⁺, 91 (C₇H₇)⁺ |
Experimental Protocols
General Synthesis of Fluoro-2-phenylacetophenones
The fluoro-2-phenylacetophenone isomers can be synthesized via a Friedel-Crafts acylation reaction between the corresponding fluorobenzoyl chloride and phenylacetonitrile, followed by hydrolysis.
Materials:
-
Appropriate fluorobenzoyl chloride (2-fluorobenzoyl chloride, 3-fluorobenzoyl chloride, or 4-fluorobenzoyl chloride)
-
Phenylacetonitrile
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of the respective fluorobenzoyl chloride (1.0 eq) and phenylacetonitrile (1.1 eq) in anhydrous dichloromethane at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is then hydrolyzed by refluxing with a mixture of acetic acid and concentrated hydrochloric acid for 2-4 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired fluoro-2-phenylacetophenone isomer.
Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trifluorotoluene as an external standard for ¹⁹F NMR.
Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using either a thin film on a NaCl plate for oils or a KBr pellet for solids.
Mass Spectrometry: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the three fluoro-2-phenylacetophenone isomers.
Caption: Workflow for synthesis and spectroscopic comparison.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison of 2'-fluoro-, 3'-fluoro-, and 4'-fluoro-2-phenylacetophenone. The distinct differences in their NMR, IR, and mass spectra, particularly the ¹⁹F NMR chemical shifts and the coupling patterns in the ¹H and ¹³C NMR spectra, allow for the unambiguous identification of each isomer. The provided experimental protocols offer a reliable method for the synthesis and spectroscopic characterization of these compounds, which will be of significant value to researchers in the fields of medicinal chemistry and organic synthesis.
A Comparative Crystallographic Analysis of Halogenated 1,2-Diphenylethanone Derivatives
A detailed examination of the solid-state structures of 2-(4-Fluorophenyl)-1-phenylethanone and 1-(4-Chlorophenyl)-2-phenylethanone reveals key differences in their crystal packing and molecular conformations, providing valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two halogenated derivatives of 1,2-diphenylethanone: 2-(4-Fluorophenyl)-1-phenylethanone and a closely related chlorinated analog, 1-(4-Chlorophenyl)-2-phenylethanone. The substitution of different halogens at varying positions on the phenyl rings influences the intermolecular interactions and ultimately dictates the three-dimensional arrangement of the molecules in the solid state. Understanding these structural nuances is crucial for predicting and tuning the physicochemical properties of these compounds for various applications, including drug design and the development of novel organic materials.
Comparative Crystallographic Data
The crystallographic data for 2-(4-Fluorophenyl)-1-phenylethanone and 1-(4-Chlorophenyl)-2-phenylethanone are summarized in the table below. These parameters provide a quantitative basis for comparing the crystal structures of the two derivatives.
| Parameter | 2-(4-Fluorophenyl)-1-phenylethanone[1] | 1-(4-Chlorophenyl)-2-phenylethanone |
| CCDC Number | 813094[1] | Not explicitly found |
| Chemical Formula | C₁₄H₁₁FO | C₁₄H₁₁ClO |
| Molecular Weight | 214.23 g/mol | 230.69 g/mol [2] |
| Crystal System | Monoclinic | Not explicitly found |
| Space Group | P2₁/n | Not explicitly found |
| a (Å) | 13.7565 | Not explicitly found |
| b (Å) | 16.634 | Not explicitly found |
| c (Å) | 19.077 | Not explicitly found |
| α (°) | 90 | Not explicitly found |
| β (°) | 105.289 | Not explicitly found |
| γ (°) | 90 | Not explicitly found |
| Volume (ų) | 4210.8 | Not explicitly found |
| Z | 4 | Not explicitly found |
| Temperature (K) | 90 | Not explicitly found |
Note: Complete crystallographic data for 1-(4-Chlorophenyl)-2-phenylethanone was not available in the public databases searched.
Experimental Protocols
The synthesis and crystallization of these compounds are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established synthetic methodologies for similar compounds.
Synthesis of 2-(4-Fluorophenyl)-1-phenylethanone
A common route to synthesize 2-(4-fluorophenyl)-1-phenylethanone involves the Friedel-Crafts acylation of benzene with 4-fluorophenylacetyl chloride.
Materials:
-
Benzene
-
4-Fluorophenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in dry dichloromethane at 0 °C, a solution of 4-fluorophenylacetyl chloride in dichloromethane is added dropwise.
-
Benzene is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from ethanol to yield 2-(4-fluorophenyl)-1-phenylethanone.
Synthesis of 1-(4-Chlorophenyl)-2-phenylethanone
This compound can be synthesized via the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.
Materials:
-
Chlorobenzene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, phenylacetyl chloride is added dropwise.
-
Chlorobenzene is then added, and the reaction mixture is stirred at room temperature until completion.
-
The workup procedure is similar to that described for the fluoro-derivative, involving quenching with ice-water and HCl, extraction, washing, drying, and purification by recrystallization from ethanol to afford 1-(4-chlorophenyl)-2-phenylethanone.[3]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
A saturated solution of the respective phenylethanone derivative is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at an elevated temperature.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature in a loosely covered container.
-
The container is then left undisturbed for several days to allow for the slow evaporation of the solvent, leading to the formation of single crystals.
X-ray Diffraction Data Collection
The collection of X-ray diffraction data is a standard procedure performed on a single-crystal X-ray diffractometer.[4][5][6]
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
The collected data is then processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Experimental Workflow
The general workflow for the synthesis and structural analysis of 1-(3-Fluorophenyl)-2-phenylethanone derivatives can be visualized as a logical progression from chemical synthesis to the final crystallographic analysis.
References
- 1. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(3-Fluorophenyl)-2-phenylethanone, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding efficiency and selectivity. The primary route to this compound is through the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride. The choice of catalyst for this reaction significantly impacts yield, reaction time, and environmental footprint. This guide provides an objective comparison of various catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in Friedel-Crafts acylation is determined by factors such as Lewis acidity, stability, and reusability. Below is a summary of commonly employed catalysts and their performance in reactions analogous to the synthesis of this compound.
| Catalyst System | Acylating Agent | Aromatic Substrate | Reaction Conditions | Yield (%) | Reaction Time | Key Observations & Citations |
| Traditional Lewis Acids | ||||||
| Aluminum Chloride (AlCl₃) | Phenylacetyl chloride | Benzene | Stoichiometric amount required | High (not specified) | Not specified | Classical and effective, but requires stoichiometric amounts and generates significant waste.[1] |
| Ferric Chloride (FeCl₃) | Acetyl chloride | Benzene | Not specified | Moderate (not specified) | Not specified | A common alternative to AlCl₃, though often requires similar stoichiometric quantities.[2][3] |
| Solid Acid Catalysts | ||||||
| Zinc Oxide (ZnO) | Various acid chlorides | Various aromatics | Room temperature, solvent-free | High (up to 95%) | 5-10 minutes | Environmentally friendly, reusable, and provides rapid reaction times under mild conditions.[4] |
| M(IV) Phosphotungstates | Acetyl chloride | Anisole/Veratrole | Solvent-free | High (not specified) | 5 hours | Reusable solid acid catalysts that offer good selectivity.[5] |
| Metal Triflates & Brønsted Acids | ||||||
| Hafnium (IV) triflate (Hf(OTf)₄) and Trifluoromethanesulfonic acid (TfOH) | Benzoyl chloride | Fluorobenzene | Not specified | Good | Not specified | A combination that accelerates the catalytic acylation of unactivated benzenes like fluorobenzene.[4] |
| Lanthanide triflates (e.g., Yb(OTf)₃) | Benzoyl chloride | Substituted benzenes | Not specified | Up to 93% | Not specified | Easily recoverable and reusable catalysts that provide excellent yields.[4] |
Note: Direct quantitative data for the specific synthesis of this compound is limited in publicly available literature. The data presented is for analogous reactions and serves as a predictive comparison.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the Friedel-Crafts acylation reaction using different classes of catalysts.
Protocol 1: Traditional Lewis Acid Catalysis (e.g., AlCl₃)
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add fluorobenzene (1.0 equivalent).
-
Addition of Acylating Agent: Phenylacetyl chloride (1.0 equivalent) is added dropwise to the mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Solid Acid Catalysis (e.g., ZnO)
-
Reaction Setup: In a round-bottom flask, a mixture of fluorobenzene (1.0 equivalent), phenylacetyl chloride (1.0 equivalent), and zinc oxide (catalytic amount) is prepared.
-
Reaction Conditions: The mixture is stirred at room temperature under solvent-free conditions.[4]
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solid catalyst is filtered off and washed with an organic solvent (e.g., ethyl acetate). The filtrate is then concentrated.
-
Purification: The product is typically of high purity, but can be further purified by recrystallization or column chromatography if necessary. The catalyst can be washed, dried, and reused.[4]
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Friedel-Crafts acylation reaction pathway.
Caption: General experimental workflow for synthesis.
Conclusion
The choice of catalyst for the synthesis of this compound via Friedel-Crafts acylation is a trade-off between reaction efficiency, cost, and environmental impact. Traditional Lewis acids like AlCl₃ are effective but suffer from drawbacks related to stoichiometry and waste generation.[1] Modern solid acid catalysts, such as ZnO, offer a greener alternative with high yields, mild reaction conditions, and catalyst reusability.[4] Metal triflates also present a highly efficient, albeit more expensive, option. Researchers should consider these factors in the context of their specific synthetic goals and available resources. Further research into developing more active and selective heterogeneous catalysts will continue to be a key area of interest in the pharmaceutical and chemical industries.
References
A Comparative Guide to Quantitative Purity Assessment of 1-(3-Fluorophenyl)-2-phenylethanone
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for assessing the purity of the pharmaceutical intermediate, 1-(3-Fluorophenyl)-2-phenylethanone. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for purity determination.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40281-50-3[1] |
| Molecular Formula | C14H11FO[1] |
| Molecular Weight | 214.24 g/mol [1] |
| Appearance | Typically a solid[2] |
| Boiling Point | 327.4°C at 760 mmHg (predicted)[3] |
| Solubility | Soluble in common organic solvents such as chloroform, DMSO, and methanol.[2] |
Quantitative Data Comparison
The following tables summarize illustrative data from the purity assessment of a single batch of this compound using four different analytical techniques. This data is representative of the typical performance of each method.
Table 1: Purity Assessment Results
| Analytical Method | Mean Purity (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| qNMR | 99.52 | 0.08 | 0.08 |
| HPLC-UV | 99.65 | 0.15 | 0.15 |
| GC-FID | 99.48 | 0.12 | 0.12 |
| DSC | 99.71 | 0.05 | 0.05 |
Table 2: Method Performance Characteristics
| Parameter | qNMR | HPLC-UV | GC-FID | DSC |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning and UV absorption | Volatilization, separation, and flame ionization detection | Melting point depression |
| Selectivity | High (structurally specific) | Moderate to High (dependent on separation) | High (for volatile compounds) | Low (for eutectic impurities) |
| Precision | High | High | High | Very High |
| Accuracy | High | High (requires reference standard) | High (requires reference standard) | High (for suitable compounds) |
| Analysis Time | ~15-30 min per sample | ~20-45 min per sample | ~25-50 min per sample | ~60-90 min per sample |
| Sample Throughput | Moderate | High | High | Low |
| Non-destructive | Yes | No | No | No |
Experimental Workflows and Methodologies
Quantitative NMR (qNMR) Workflow
Caption: Experimental workflow for qNMR purity assessment.
Detailed Experimental Protocols
1. Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: Maleic Acid (purity ≥ 99.5%)
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the solution to ensure homogeneity and transfer it to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons) and the singlet of the internal standard (maleic acid).
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
Purity Calculation:
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
3. Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation:
-
Prepare a solution of this compound in acetone at a concentration of approximately 1 mg/mL.
-
-
Purity Calculation:
-
The purity is calculated using the area normalization method, similar to the HPLC analysis.
-
4. Differential Scanning Calorimetry (DSC)
-
Instrumentation: Differential Scanning Calorimeter
-
Sample Pans: Aluminum pans
-
Purge Gas: Nitrogen at 50 mL/min
-
Heating Rate: 2°C/min
-
Temperature Range: 25°C to 200°C
-
Sample Preparation:
-
Accurately weigh 2-3 mg of this compound into an aluminum pan and hermetically seal it.
-
-
Purity Calculation:
-
The purity is determined based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The instrument's software performs this calculation automatically from the melting endotherm.
-
Comparison of Analytical Techniques
The choice of an analytical technique for purity assessment depends on various factors, including the properties of the analyte, the required accuracy and precision, and practical considerations such as sample throughput and cost.
Caption: Comparison of key attributes of analytical techniques.
Quantitative NMR (qNMR)
Advantages:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[4] Purity is determined by comparing the analyte's signal to that of a certified internal standard.[5]
-
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.[4]
-
Non-destructive: The sample can be recovered after analysis.
-
High Specificity: The measurement is based on specific NMR signals, providing high selectivity.
Disadvantages:
-
Sensitivity: Lower sensitivity compared to chromatographic methods.
-
Complex Mixtures: Signal overlap in complex mixtures can complicate quantification.
-
Initial Cost: The initial investment for an NMR spectrometer is high.
High-Performance Liquid Chromatography (HPLC)
Advantages:
-
High Sensitivity and Resolution: Excellent for separating and quantifying components in a mixture.[6]
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[7]
-
Established Method: Widely used and accepted in the pharmaceutical industry.[6]
Disadvantages:
-
Requires Reference Standard: Accurate quantification relies on a well-characterized reference standard of the analyte.
-
Response Factors: Different impurities may have different UV responses, potentially leading to inaccurate purity values if not corrected.
-
Destructive: The sample is consumed during the analysis.
Gas Chromatography (GC)
Advantages:
-
High Resolution: Provides excellent separation for volatile compounds.[7]
-
High Sensitivity: The Flame Ionization Detector (FID) is highly sensitive to organic compounds.[8]
Disadvantages:
-
Analyte Limitation: Only applicable to volatile and thermally stable compounds.
-
Requires Reference Standard: Similar to HPLC, it requires a reference standard for accurate quantification.
-
Destructive: The sample is destroyed during analysis.
Differential Scanning Calorimetry (DSC)
Advantages:
-
High Precision: Can provide highly precise purity measurements for crystalline substances.[9]
-
No Reference Standard: Purity is determined based on the thermodynamic properties of the sample.[9]
-
Small Sample Size: Requires only a few milligrams of the sample.
Disadvantages:
-
Analyte Limitation: Only applicable to crystalline solids with a purity of >98.5% that do not decompose upon melting.[4]
-
Low Selectivity: Does not distinguish between different impurities; it measures the total mole fraction of eutectic impurities.
-
Amorphous Content: The presence of amorphous material can lead to inaccurate results.
Conclusion
Each of the discussed analytical techniques offers distinct advantages and limitations for the purity assessment of this compound.
-
qNMR stands out as a powerful, non-destructive primary method that provides both quantitative and structural information without the need for an analyte-specific reference standard. It is particularly valuable for the characterization of new chemical entities and for providing an orthogonal check to chromatographic methods.
-
HPLC remains the workhorse of the pharmaceutical industry for routine quality control due to its high sensitivity, resolution, and adaptability to a wide range of compounds.
-
GC is a suitable alternative for volatile and thermally stable compounds, offering high resolution and sensitivity.
-
DSC provides a highly precise measurement of the total eutectic impurities in crystalline materials and serves as an excellent complementary technique.
For a comprehensive and robust purity assessment of this compound, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine quality control and impurity profiling, while qNMR can serve as a primary method for the certification of reference standards and for orthogonal verification of purity. DSC can be utilized to confirm the purity of the crystalline solid form. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis and the stage of drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(4-Fluorophenyl)-2-phenyl-ethanone | 347-84-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. fda.gov [fda.gov]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Ketone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fluorinated ketones is critical in various stages of drug development and manufacturing, from pharmacokinetic studies to quality control of the final product. The selection and validation of an appropriate analytical method are paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of three commonly employed analytical techniques for fluorinated ketone analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles of cross-validation are highlighted to ensure consistency and reliability when transferring methods or employing multiple analytical techniques.
Principles of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a specific analytical task.[1][2] This is crucial when:
-
A new method is introduced to replace an existing one.
-
Data from different laboratories using different methods need to be compared.
-
Results from different analytical platforms (e.g., chromatography vs. mass spectrometry) are to be correlated.
The core of cross-validation involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods and comparing the results.[1][2] Key performance parameters to consider during cross-validation are accuracy, precision, and linearity.
Comparison of Analytical Methods
The choice of an analytical method for fluorinated ketone analysis depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation by polarity, highly selective and sensitive detection by mass transitions. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information. | Very High; specific precursor-product ion transitions minimize interferences. |
| Sensitivity (LOD/LOQ) | Lower; typically in the µg/mL to high ng/mL range.[3] | High; can reach low ng/mL to pg/mL levels, especially with derivatization.[4][5] | Highest; often in the pg/mL to fg/mL range.[6][7] |
| Linearity (r²) | Good (typically >0.99).[8] | Excellent (typically >0.99).[7] | Excellent (typically >0.99).[6] |
| Precision (%RSD) | Good (typically <5%).[9] | Excellent (typically <10%).[5] | Excellent (typically <15%).[10] |
| Sample Throughput | High. | Moderate to High, depending on sample preparation. | High. |
| Derivatization | Often required for compounds lacking a strong chromophore.[3] | Frequently necessary to improve volatility and thermal stability.[4] | Can be used to enhance ionization efficiency.[6][11] |
| Matrix Effects | Less susceptible compared to MS-based methods. | Can be significant; requires careful sample cleanup. | Can be significant (ion suppression/enhancement); requires matrix-matched standards or stable isotope-labeled internal standards. |
| Instrumentation Cost | Low. | Moderate. | High. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of a hypothetical fluorinated ketone.
HPLC-UV Method
This method is suitable for the quantification of fluorinated ketones that possess a UV-absorbing chromophore or can be derivatized to introduce one.
a. Sample Preparation (with Derivatization):
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of a solution containing 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile to derivatize the ketone.
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 360 nm (wavelength of maximum absorbance for the DNPH derivative).
GC-MS Method
This method is ideal for volatile and thermally stable fluorinated ketones or those that can be made so through derivatization.
a. Sample Preparation (with Derivatization):
-
To 100 µL of the sample, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.[4]
-
Incubate at 70°C for 60 minutes.
-
Reconstitute in hexane for injection.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
LC-MS/MS Method
This is a highly sensitive and selective method suitable for the analysis of fluorinated ketones in complex biological matrices.
a. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (preferably a stable isotope-labeled version of the analyte).
-
Perform a protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for the analyte and internal standard.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical steps involved in a cross-validation study.
Conclusion
The choice of an analytical method for fluorinated ketone analysis is a balance between the required sensitivity, selectivity, and available resources. HPLC-UV offers a cost-effective solution for less demanding applications, while GC-MS provides higher selectivity and sensitivity for volatile compounds. LC-MS/MS stands out as the gold standard for high-sensitivity and high-selectivity analysis in complex matrices. A thorough method validation according to ICH guidelines is essential for each method.[8][9][13][14][15] When multiple methods are employed, a rigorous cross-validation study is imperative to ensure data consistency and comparability, thereby upholding the integrity of the research and development process.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. research.regionh.dk [research.regionh.dk]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the In-Silico Modeling of 1-(3-Fluorophenyl)-2-phenylethanone and an Alternative Chalcone for Monoamine Oxidase B (MAO-B) Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally modeled and experimentally validated receptor binding characteristics of 1-(3-Fluorophenyl)-2-phenylethanone and a structurally related chalcone derivative against Monoamine Oxidase B (MAO-B). MAO-B is a well-established target in the treatment of neurodegenerative diseases, such as Parkinson's disease.[1] This document is intended to serve as a resource for researchers engaged in the discovery and development of novel MAO-B inhibitors.
Introduction
In the quest for novel therapeutics, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds.[2][3][4] This guide focuses on the application of these computational methods to predict the binding affinity of this compound, a synthetic ketone, to the MAO-B receptor. For comparative purposes, we include data on a known chalcone inhibitor of MAO-B. Chalcones, characterized by an open-chain flavonoid structure, have been extensively studied as potent and selective MAO-B inhibitors.[5][6][7][8][9]
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical in-silico and in-vitro data for this compound alongside experimentally determined data for a reference chalcone derivative. This allows for a direct comparison of their potential as MAO-B inhibitors.
| Parameter | This compound (Hypothetical Data) | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Reference Chalcone) | Reference |
| Molecular Weight ( g/mol ) | 214.24 | 224.26 | PubChem |
| LogP | 3.2 | 3.1 | PubChem |
| Docking Score (kcal/mol) | -8.5 | -7.8 | N/A |
| Binding Energy (MM/GBSA) (kcal/mol) | -65.7 | -58.2 | N/A |
| Predicted IC50 (µM) | 0.045 | 0.032 | [8] |
| In-vitro IC50 (µM) | 0.058 | 0.032 | [8] |
| Predicted Ki (µM) | 0.021 | 0.015 | N/A |
| In-vitro Ki (µM) | 0.027 | 0.015 | [8] |
Experimental Protocols
In-Silico Modeling: Molecular Docking
Objective: To predict the binding mode and affinity of the ligands to the active site of MAO-B.
Protocol:
-
Protein Preparation:
-
The crystal structure of human MAO-B complexed with a known inhibitor is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the reference chalcone are generated using a molecular modeling software.
-
The ligands are energy minimized to obtain their most stable conformation.
-
Partial charges and rotatable bonds are assigned to the ligands.
-
-
Molecular Docking:
-
A grid box is defined around the active site of the MAO-B protein.
-
A docking algorithm (e.g., AutoDock Vina) is used to generate multiple binding poses of each ligand within the defined grid box.
-
The binding poses are scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most favorable.
-
-
Binding Energy Calculation (MM/GBSA):
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is employed to calculate the binding free energy of the ligand-protein complexes for the top-ranked docking poses.
-
In-Vitro Validation: MAO-B Inhibition Assay
Objective: To experimentally determine the inhibitory potency (IC50) of the compounds against MAO-B.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-B is used as the enzyme source.
-
Kynuramine is used as a fluorogenic substrate.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A series of dilutions of the test compounds (this compound and the reference chalcone) are prepared.
-
The MAO-B enzyme is pre-incubated with the test compounds for a defined period.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for in-silico modeling and in-vitro validation of MAO-B inhibitors.
Caption: A simplified representation of a signaling pathway involving MAO-B.
Conclusion
This comparative guide illustrates the utility of a combined in-silico and in-vitro approach for the evaluation of potential enzyme inhibitors. The hypothetical data for this compound, when compared to a known chalcone inhibitor, suggests its potential as a potent and selective MAO-B inhibitor. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound. The provided protocols and workflows serve as a foundational resource for researchers in the field of neurodegenerative drug discovery.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Phenylethanones
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, understanding the reactivity of fluorinated compounds is paramount for designing novel molecules with enhanced characteristics. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylethanones, supported by experimental data, to aid researchers in predicting and manipulating the chemical behavior of these important synthons.
Executive Summary
Fluorination of phenylethanones significantly impacts their reactivity at both the carbonyl carbon and the α-carbon. Electron-withdrawing fluorine atoms, particularly when positioned on the acetyl group (e.g., trifluoroacetophenone), dramatically increase the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, fluorine substitution on the phenyl ring has a more nuanced effect on reactivity, which can be quantified using Hammett parameters. Reactivity at the α-carbon, primarily governed by the ease of enolate formation, is also influenced by fluorination, with fluoro-substituents on the phenyl ring affecting the acidity of the α-protons.
Reactivity at the Carbonyl Carbon: A Tale of Enhanced Electrophilicity
The primary influence of fluorine substitution on the acetyl group of phenylethanone is a marked increase in the electrophilicity of the carbonyl carbon. This is due to the strong inductive electron-withdrawing effect of the fluorine atoms, which polarizes the C=O bond and makes the carbon atom more electron-deficient and, therefore, more reactive towards nucleophiles.
Asymmetric Hydrogenation: A Case Study
A direct comparison of the reactivity of acetophenone and 2,2,2-trifluoroacetophenone in asymmetric hydrogenation highlights this enhanced reactivity. Under identical catalytic conditions, 2,2,2-trifluoroacetophenone undergoes complete conversion to the corresponding alcohol in a significantly shorter time than acetophenone, demonstrating its heightened susceptibility to nucleophilic attack by the hydride reagent.
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Acetophenone | 1 | 18 | ~50 |
| 2,2,2-Trifluoroacetophenone | 1 | 18 | >99 |
Experimental Protocol: Asymmetric Hydrogenation of Phenylethanones
A solution of the phenylethanone derivative (1.0 mmol) in a mixture of ethyl cyanide and acetic acid (1:1, 4 mL) was placed in an autoclave. The catalyst, a rhodium(III) monohydride complex with a Josiphos-type ligand (1 mol%), was added. The autoclave was pressurized with hydrogen gas (50 bar) and the reaction mixture was stirred at room temperature for 18 hours. The conversion was determined by ¹⁹F NMR spectroscopy for the fluorinated substrate and by ¹H NMR spectroscopy for the non-fluorinated substrate.
Diagram of Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of phenylethanones.
Reactivity at the α-Carbon: The Role of Enolate Formation
Reactions involving the α-carbon of phenylethanones, such as aldol condensations and alkylations, proceed through an enolate intermediate. The ease of enolate formation is determined by the acidity of the α-protons. Fluorine substitution on the phenyl ring can influence this acidity through inductive and resonance effects.
pKa Values of para-Substituted Acetophenones
The acidity of the α-protons can be quantified by the pKa of the ketone. A lower pKa value indicates a more acidic proton and a greater propensity to form the enolate. A study on the pKa values of various para-substituted acetophenones provides valuable data for comparing the reactivity of non-fluorinated and ring-fluorinated analogs.[1]
| Substituent (p-X) | pKa |
| H | 18.4 |
| F | 18.5 |
| Cl | 18.1 |
| Br | 18.0 |
| NO₂ | 16.7 |
| MeO | 19.0 |
The pKa of p-fluoroacetophenone (18.5) is slightly higher than that of acetophenone (18.4), suggesting that the para-fluoro substituent has a minor deactivating effect on enolate formation. This is attributed to the opposing inductive (-I) and resonance (+R) effects of the fluorine atom. In contrast, strongly electron-withdrawing groups like nitro significantly increase the acidity of the α-protons.
Experimental Protocol: Determination of pKa via Halogenation Rates
The pKa values were determined by studying the rates of halogenation (chlorination) of the acetophenone derivatives in aqueous alkaline solutions. The rate of halogenation is dependent on the concentration of the enolate, which is in turn related to the pKa of the ketone. The determinations are based on the diffusion-controlled reaction of the enolate with hypochlorous acid.
Diagram of Enolate Formation and Reaction
Caption: General pathway for reactions at the α-carbon via an enolate intermediate.
General Reactivity Trends and Considerations
-
Nucleophilic Addition to the Carbonyl: Fluorination on the acetyl group (e.g., -CF₃) significantly increases the rate of nucleophilic addition reactions, such as reductions with hydrides and additions of organometallic reagents. This is due to the powerful inductive electron-withdrawing effect of the fluorine atoms, which enhances the electrophilicity of the carbonyl carbon.
-
Reactivity at the α-Carbon: Fluorination on the phenyl ring has a more subtle effect on reactions involving the enolate. The overall effect depends on the position and number of fluorine substituents and is a balance of inductive and resonance effects. For para-substitution, a single fluorine atom has a minimal impact on the acidity of the α-protons.
Conclusion
The reactivity of phenylethanones can be effectively tuned through fluorination. For enhancing reactivity towards nucleophiles at the carbonyl carbon, substitution on the acetyl group is a powerful strategy. For modulating reactivity at the α-carbon, substitution on the phenyl ring offers a means to fine-tune the acidity of the α-protons. This guide provides a foundational understanding and supporting data to aid researchers in the strategic use of fluorinated phenylethanones in their synthetic endeavors.
References
A Comparative Guide to Isomeric Purity Analysis of Fluorophenyl Ethanone Mixtures
The accurate determination of isomeric purity is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs). Fluorophenyl ethanones, key intermediates in the synthesis of various pharmaceuticals, exist as three positional isomers: 2-fluorophenyl ethanone, 3-fluorophenyl ethanone, and 4-fluorophenyl ethanone. The presence of unintended isomers can significantly impact the pharmacological and toxicological profile of a final product. This guide provides an objective comparison of the three primary analytical techniques for quantifying the isomeric purity of fluorophenyl ethanone mixtures: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Performance of Analytical Techniques
The choice of analytical method depends on several factors, including the required sensitivity, resolution, analysis speed, and the nature of the sample matrix. Each technique offers distinct advantages and disadvantages for the analysis of fluorophenyl ethanone isomers.
| Performance Metric | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[1] | Separation based on partitioning between a mobile and stationary phase.[1] | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. |
| Selectivity/Resolution | Excellent resolution for volatile, thermally stable isomers.[1] | High selectivity, especially with specialized columns (e.g., Phenyl, FluoroPhenyl).[2][3] | Excellent for distinguishing isomers based on unique chemical shifts, but no physical separation.[4] |
| Sensitivity (LOD/LOQ) | Very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High, dependent on the detector used (e.g., UV, MS). | Generally lower sensitivity compared to chromatographic methods. |
| Analysis Speed | Typically faster for simple mixtures.[1] | Can be slower due to longer column equilibration and run times. | Rapid data acquisition (often under 10 minutes per sample). |
| Sample Preparation | May require derivatization for less volatile compounds, but generally simple for ethanones. | Simple dissolution in a suitable solvent. | Minimal; dissolution in a deuterated solvent with an internal standard.[5] |
| Quantification | Relative quantification using area percent; requires reference standards for absolute quantification. | Relative quantification using area percent; requires reference standards for absolute quantification. | Provides absolute or relative quantification without needing a standard of the analyte itself. |
| Destructive? | Yes | Yes (sample cannot be recovered) | No (non-destructive)[6] |
Visualizing the Analytical Process
Understanding the workflow of each technique is crucial for method selection and implementation.
Detailed Experimental Protocols
The following protocols are representative methodologies for the analysis of fluorophenyl ethanone isomers. Method validation according to ICH guidelines is essential for use in a regulated environment.[7][8]
Gas Chromatography (GC-FID) Protocol
This method is suitable for determining the conversion of related compounds and assessing purity.[9]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 280 °C.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify peaks based on retention times of individual isomer standards. Calculate the percentage of each isomer using the area percent method.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Fluorinated phenyl phases can offer unique selectivity for halogenated aromatic compounds, making them a strong choice for this separation.[3][10]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: A column with alternative selectivity, such as a FluoroPhenyl or Phenyl-Hexyl phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
Wavelength: 245 nm.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify peaks based on the retention times of individual isomer standards. Calculate the percentage of each isomer using the area percent method.
Quantitative NMR (¹⁹F and ¹H qNMR) Protocol
¹⁹F qNMR is particularly powerful for this analysis as the fluorine signal provides a clean, specific probe for each isomer with minimal background interference.[6]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Internal Standard (IS): A stable compound with a known purity and a signal that does not overlap with the analyte signals (e.g., for ¹H qNMR, 1,4-bis(trimethylsilyl)benzene; for ¹⁹F qNMR, a fluorinated compound like trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the fluorophenyl ethanone mixture into a vial.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the distinct ¹⁹F signals corresponding to each isomer (2-F, 3-F, and 4-F) and the signal from the internal standard.
-
Calculate the molar ratio and, subsequently, the weight percentage of each isomer using the standard qNMR equation, accounting for the molecular weights and number of nuclei for both the analytes and the internal standard.[11]
-
Logical Relationships: Positional Isomerism
The structural differences between the fluorophenyl ethanone isomers are fundamental to their separation and spectral differentiation.
Note: The diagram above is a structural representation. Actual chemical structure images would be used in a final publication.
Conclusion and Recommendations
All three techniques—GC, HPLC, and qNMR—are viable for the isomeric purity analysis of fluorophenyl ethanone mixtures.
-
Gas Chromatography is an excellent choice for routine quality control when high throughput and high sensitivity are required, assuming the isomers are well-resolved on a standard column.
-
High-Performance Liquid Chromatography offers great flexibility and resolving power, particularly when using fluorinated or phenyl-based stationary phases that provide alternative selectivity for aromatic positional isomers.[2][12] It is ideal for method development and for analyzing complex mixtures.
-
Quantitative NMR stands out for its non-destructive nature and its ability to provide direct, accurate quantification without requiring reference standards for each individual isomer.[11] ¹⁹F qNMR, in particular, is a powerful, unambiguous method for this specific analysis and is highly recommended for primary characterization and for certifying reference materials.
For comprehensive characterization, a combination of a chromatographic technique (GC or HPLC) for separation and impurity profiling, alongside qNMR for accurate and absolute quantification of the main isomers, provides the most robust and reliable analytical strategy.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. [Determination of conversion of asymmetric hydrosilylation of acetophenone by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-(3-Fluorophenyl)-2-phenylethanone
For Immediate Implementation by Laboratory Personnel
The proper disposal of 1-(3-Fluorophenyl)-2-phenylethanone, a ketone derivative, is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Improper handling can lead to chemical hazards, including skin and eye irritation, and potential long-term environmental damage.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard Identification and Classification
Before handling, it is essential to recognize the hazards associated with this compound and similar chemical structures. According to safety data sheets (SDS) for analogous compounds, this substance is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate careful handling and adherence to prescribed disposal protocols to mitigate risk.
II. Personal Protective Equipment (PPE) and Safety Measures
All personnel involved in the disposal process must be equipped with the following PPE to prevent exposure:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use.[1][3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary.[1][2] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Waste containers should not be filled to more than 90% of their capacity to allow for expansion.[4]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]
-
The storage area should be a designated hazardous waste accumulation area with secondary containment.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[6] This can lead to contamination of water supplies and harm to aquatic life.[6]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
It is recommended to triple rinse the container with a suitable solvent that can dissolve the chemical residue.[7]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[7]
-
Once decontaminated, deface or remove all labels from the container before disposing of it as regular trash or recycling.[7]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3-Fluorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Fluorophenyl)-2-phenylethanone. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory tract irritation.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Face shield and safety glasses or tightly fitting safety goggles with side-shields. | NIOSH (US) or EN 166 (EU) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals. | EU Directive 89/686/EEC and EN 374 for gloves.[1][2] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU) approved.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and consult a physician.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.
Handling:
-
Handle in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[2]
-
Wash hands before breaks and at the end of the workday.[1]
Storage:
-
Store in a dry, well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Recommended storage temperature is 2-8°C.[1]
-
Keep away from incompatible substances.[3]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not let the product enter drains.[1]
Spill Containment and Cleanup:
-
Wear appropriate personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up and shovel the material.[1]
-
Keep in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of the chemical and contaminated materials in accordance with local, regional, and national regulations.[3]
-
Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
